Pirolate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJDJMACBOHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203660 | |
| Record name | Pirolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-05-8 | |
| Record name | Pirolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirolate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pirolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of Pirolate (CP-32,387): An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Pirolate (CP-32,387), a potent and selective histamine (B1213489) H1 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related therapeutic agents. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established mechanistic framework for histamine H1 receptor antagonists, providing a robust foundation for understanding the pharmacological activity of this compound and similar compounds.
Core Mechanism: Antagonism of the Histamine H1 Receptor
This compound (CP-32,387) exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor.[1][2][3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses that underpin allergic and inflammatory reactions.
By competitively binding to the H1 receptor, this compound prevents histamine from activating this cascade, thereby mitigating the downstream effects of histamine release. This includes a reduction in vascular permeability, smooth muscle contraction, and the sensation of itching and pain.
Quantitative Analysis of Receptor Interaction
| Parameter | Description | Typical Assay | Example Value (for a representative H1 antagonist) |
| Ki (nM) | Inhibitory constant; a measure of the binding affinity of the antagonist to the H1 receptor. A lower Ki value indicates higher binding affinity. | Radioligand Binding Assay | 1 - 10 nM |
| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. | Radioligand Binding Assay | 5 - 50 nM |
| pA2 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Functional Assay (e.g., guinea pig ileum contraction) | 8.5 - 9.5 |
| EC50 (nM) | Half-maximal effective concentration; the concentration of an agonist that provokes a response halfway between the baseline and maximum response. For an antagonist, this is measured by its ability to inhibit the effect of an agonist. | Functional Assay (e.g., Calcium Mobilization Assay) | 10 - 100 nM (inhibition of histamine-induced response) |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize the mechanism of action of histamine H1 receptor antagonists like this compound.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells)
-
Radioligand (e.g., [3H]-mepyramine)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block histamine-induced intracellular calcium release.
Objective: To determine the potency of the test compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Histamine (agonist)
-
Test compound (this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Generate concentration-response curves for the test compound's inhibition of the histamine response.
-
Calculate the IC50 value from the concentration-response curve.
Visualizing the Molecular Interactions
To further elucidate the mechanism of action, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a calcium mobilization assay.
This in-depth guide provides a comprehensive framework for understanding the mechanism of action of this compound (CP-32,387) as a histamine H1 receptor antagonist. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers in the field. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its pharmacological profile.
References
The Discovery and History of Glycopyrrolate: A Technical Whitepaper
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the discovery, history, and foundational science of the anticholinergic agent, Glycopyrrolate (B1671915). It is intended for an audience with a professional background in pharmaceutical sciences and drug development. Notably, while sometimes colloquially and incorrectly referred to in the context of allergy-like symptom management due to its secretolytic effects, Glycopyrrolate is not an antihistamine. This whitepaper will clarify its true mechanism of action and historical development.
Introduction: Clarifying the Pharmacology of Glycopyrrolate
Glycopyrrolate, often known by brand names such as Pirolate and Robinul, is a synthetically derived quaternary ammonium (B1175870) anticholinergic agent.[1] Its primary mechanism of action is the competitive inhibition of muscarinic acetylcholine (B1216132) receptors.[2] This action is distinct from that of antihistamines, which antagonize histamine (B1213489) receptors to mitigate allergic reactions. The confusion may arise from Glycopyrrolate's potent effect in reducing secretions, a symptom also associated with allergic rhinitis. However, the underlying pharmacological pathways are fundamentally different. This whitepaper will exclusively focus on the established anticholinergic properties of Glycopyrrolate.
Discovery and Development: A Historical Perspective
The development of Glycopyrrolate is credited to the A.H. Robins Company, a pharmaceutical company that played a significant role in the mid-20th century.[3] The initial synthesis and investigation of Glycopyrrolate occurred in the late 1950s, with the compound showing promise as a potent antimuscarinic agent with a lower propensity to cross the blood-brain barrier compared to other anticholinergics of the era. This characteristic was attributed to its quaternary ammonium structure, which confers a permanent positive charge and limits lipid solubility.
The primary therapeutic target for the initial development of Glycopyrrolate was the treatment of peptic ulcers.[4] At the time, the prevailing theory for ulcer management involved the reduction of gastric acid secretion, a process heavily mediated by the vagus nerve and acetylcholine. Clinical trials in the early 1960s demonstrated the efficacy of Glycopyrrolate in reducing gastric acid production, leading to its first FDA approval in 1961 for this indication.[5]
Over the subsequent decades, the clinical applications of Glycopyrrolate expanded significantly. Its ability to reduce salivary and respiratory secretions made it a valuable pre-anesthetic medication to prevent aspiration and other complications during surgery. It also found utility in reversing neuromuscular blockade and managing other conditions characterized by excessive cholinergic activity, such as drooling (sialorrhea) and hyperhidrosis.
Mechanism of Action: A Molecular View
Glycopyrrolate exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and Glycopyrrolate has been shown to have a high affinity for all subtypes.
Signaling Pathway
The binding of acetylcholine to muscarinic receptors, which are G-protein coupled receptors, initiates a cascade of intracellular events. For instance, the activation of M3 receptors on smooth muscle and glandular tissue leads to an increase in intracellular calcium, resulting in contraction and secretion, respectively. By competitively blocking the binding of acetylcholine, Glycopyrrolate prevents this signaling cascade.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of Glycopyrrolate.
Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (Oral) | ~3% (variable) | Human | Oral | |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human | Oral | |
| Half-life (t½) | 0.83 ± 0.27 hours | Human | Intravenous | |
| Volume of Distribution (Vd) | 0.42 ± 0.22 L/kg | Human | Intravenous | |
| Clearance (CL) | 0.54 ± 0.14 L/kg/hr | Human | Intravenous |
Muscarinic Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) | Preparation | Radioligand | Reference |
| M1 | 0.5 - 3.6 | Human Airway Smooth Muscle | [³H]-NMS | |
| M2 | 0.5 - 3.6 | Human Airway Smooth Muscle | [³H]-NMS | |
| M3 | 0.5 - 3.6 | Human Airway Smooth Muscle | [³H]-NMS |
Key Experimental Protocols
The development of Glycopyrrolate involved a range of preclinical and clinical studies. Below are outlines of key experimental methodologies.
Synthesis of Glycopyrrolate
The synthesis of Glycopyrrolate has been described in several patents. A common synthetic route involves the following key steps:
Detailed Steps:
-
Esterification: α-phenylcyclopentylglycolic acid is reacted with N-methyl-3-pyrrolidinol in the presence of a suitable catalyst to form the corresponding ester.
-
Quaternization: The tertiary amine of the ester intermediate is then quaternized using an alkylating agent, typically methyl bromide, to yield Glycopyrrolate as a quaternary ammonium salt.
-
Purification: The final product is purified through recrystallization to isolate the desired diastereomer with the appropriate pharmacological activity.
Muscarinic Receptor Binding Assay
To determine the affinity of Glycopyrrolate for muscarinic receptors, competitive binding assays are performed.
Protocol Outline:
-
Membrane Preparation: Tissues rich in muscarinic receptors (e.g., rat brain cortex, human airway smooth muscle) are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled Glycopyrrolate.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Glycopyrrolate that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Preclinical Evaluation in Animal Models
Animal models are crucial for assessing the in vivo efficacy and safety of anticholinergic drugs like Glycopyrrolate.
Commonly Used Models:
-
Rodent models of gastric secretion: To evaluate the antisecretory effects, Glycopyrrolate is administered to rats or mice, and gastric acid output is measured.
-
Models of bronchoconstriction: In guinea pigs or other suitable species, bronchoconstriction is induced by a cholinergic agonist, and the ability of Glycopyrrolate to prevent or reverse this effect is assessed.
-
Sialorrhea models: The effect of Glycopyrrolate on saliva production can be quantified in various animal models.
Conclusion
Glycopyrrolate has a rich history as a potent and peripherally acting anticholinergic agent. Its discovery and development by the A.H. Robins Company provided a valuable therapeutic option for managing conditions characterized by excessive cholinergic activity, beginning with peptic ulcers and expanding to a wide range of clinical applications. A thorough understanding of its mechanism of action, rooted in the blockade of muscarinic acetylcholine receptors, is essential for its appropriate and effective use in clinical practice and for guiding future research in the field of anticholinergic pharmacology. This whitepaper has provided a technical foundation for researchers and drug development professionals to appreciate the scientific journey of this important medication.
References
- 1. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. virginiahistory.org [virginiahistory.org]
- 4. Physiological effects and clinical evaluation of glycopyrrolate in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Pirolate: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirolate (CAS RN: 55149-05-8), also known as CP-32,387, is a tricyclic antihistamine compound.[1][2] Although patented as an "antiallergen," it was never commercially marketed, and consequently, there is a scarcity of published literature regarding its biological and pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from available chemical databases. Due to the limited public data on this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, which are standard in the evaluation of new chemical entities.
Core Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. These values are primarily computationally derived from its chemical structure and sourced from chemical databases.
| Property | Value | Source |
| IUPAC Name | ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | PubChem[3] |
| Molecular Formula | C16H15N3O5 | PubChem[3] |
| Molecular Weight | 329.31 g/mol | PubChem[3] |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | PubChem |
| CAS Number | 55149-05-8 | PubChem |
| Computed XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Solubility | Soluble in DMSO | MedKoo Biosciences, GlpBio |
| Appearance | Not specified (likely a solid) | - |
| pKa | Not available | - |
| Aqueous Solubility | Not available | - |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are standardized methodologies for determining key physicochemical properties of a novel compound, applicable to a substance like this compound.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its determination.
Principle: A solution of the test compound is prepared in one of the two immiscible phases (n-octanol or water). The two phases are mixed until equilibrium is reached, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.
Materials:
-
This compound (or test compound)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Appropriate buffer solutions if pH control is needed
-
Glassware: separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
Preparation of Test Solution: Accurately weigh the test compound and dissolve it in the pre-saturated aqueous or octanol phase to a known concentration. The concentration should be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the test solution and a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. The system should be maintained at a constant temperature.
-
-
Phase Separation: After shaking, separate the two phases. Centrifugation is often used to ensure a clean separation and break any emulsions that may have formed.
-
Quantification:
-
Carefully sample a precise volume from each phase.
-
Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in octanol phase] / [Concentration in aqueous phase] The result is typically expressed as its base-10 logarithm, LogP.
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound.
Principle: An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The mixture is agitated until equilibrium is reached. The solid material is then removed, and the concentration of the dissolved compound in the supernatant is determined.
Materials:
-
This compound (or test compound) in solid form
-
Aqueous buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Small glass vials with screw caps
-
Orbital shaker or rotator placed in a temperature-controlled incubator
-
Filtration or centrifugation system to separate solid from the solution (e.g., syringe filters, centrifuge)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method.
-
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Visualizations
The following diagrams illustrate logical workflows relevant to the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Caption: Experimental workflow for LogP determination using the shake-flask method.
References
An In-depth Technical Guide to Pirolate
Introduction
Pirolate (CAS 55149-05-8) is a compound identified as an antihistamine, specifically a histamine (B1213489) H1 receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its chemical identity, properties, and biological context based on available scientific literature. It is intended for researchers, scientists, and professionals in drug development.
It is important to distinguish this compound from the similarly named "Pyrolate Injection," which contains Glycopyrrolate, an anticholinergic agent used to reduce secretions during surgery. This guide focuses exclusively on the antihistamine compound this compound.
Chemical Identifiers and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | [3] |
| CAS Number | 55149-05-8 | [3][4] |
| Molecular Formula | C₁₆H₁₅N₃O₅ | |
| Molecular Weight | 329.31 g/mol | |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |
| InChI Key | KIDJDJMACBOHKQ-UHFFFAOYSA-N | |
| Synonyms | CP-32,387, Pirolato, Pirolatum | |
| Solubility | Soluble in DMSO | |
| Predicted Density | 1.43 g/cm³ | |
| XLogP3 | 1.9 |
Experimental Context and Methodologies
While specific, detailed experimental protocols for this compound are scarce in the public domain, its classification as an orally active antiallergy agent of the disodium (B8443419) cromoglycate type allows for the outlining of a general experimental workflow for its characterization. A 1979 study in the Journal of Medicinal Chemistry described the development of this compound as a new prototype with oral antiallergy activity, highlighting its potency in the rat passive cutaneous anaphylaxis (PCA) test.
General Experimental Workflow for Antihistamine Characterization
The characterization of a novel antihistamine like this compound would typically follow a multi-stage process, from initial synthesis to in vivo efficacy studies. The logical flow for such a research program is depicted in the diagram below.
Key Experimental Methodologies
-
Synthesis of the Pyrimido[4,5-b]quinoline Scaffold : The synthesis of the core structure of this compound can be achieved through various methods. One common approach involves the multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes. Another strategy involves the cyclization reactions of 2-chloroquinoline-3-carbonitriles with reagents like guanidine (B92328) hydrochloride. These synthetic routes offer pathways to generate this compound and its analogs for structure-activity relationship studies.
-
Histamine H1 Receptor Binding Assays : To confirm the affinity of this compound for the histamine H1 receptor, competitive binding assays would be performed. This typically involves incubating a source of H1 receptors (e.g., cell membranes from cells overexpressing the receptor) with a radiolabeled ligand (e.g., [³H]pyrilamine) in the presence of varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of this compound.
-
Passive Cutaneous Anaphylaxis (PCA) Test : The PCA test is a classic in vivo model to evaluate the efficacy of antiallergy compounds. The study by Althuis et al. (1979) found this compound to be highly potent in this assay. The general protocol involves:
-
Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE antibody.
-
Drug Administration: After a latent period (e.g., 24-48 hours), this compound is administered orally.
-
Challenge: An intravenous injection of the antigen (DNP-HSA) along with a dye (e.g., Evans blue) is given.
-
Evaluation: The extravasation of the dye at the sensitized skin sites, indicating an allergic reaction, is quantified. The dose of this compound that causes a 50% inhibition of this reaction (ED50) is determined. For this compound, the oral ED50 was reported as 3 mg/kg.
-
Biological Context and Signaling
This compound functions as a histamine H1 receptor antagonist. Histamine is a key mediator in allergic reactions, and its effects are exerted through binding to one of four G-protein coupled receptors (H1, H2, H3, and H4). The H1 receptor is primarily associated with the classic symptoms of allergy.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the physiological effects of an allergic response. This compound, as an antagonist (or more accurately, an inverse agonist), prevents this signaling cascade.
As illustrated, the binding of histamine to its H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream events lead to the characteristic allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., bronchoconstriction). This compound exerts its therapeutic effect by blocking the initial step of this cascade, the activation of the H1 receptor by histamine.
References
An In-depth Technical Guide to Tricyclic Antihistamines Structurally Related to Pirolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricyclic antihistamines, with a specific focus on compounds structurally analogous to the experimental drug Pirolate (CP-32,387). This compound, an unmarketed antihistamine with a unique tetracyclic pyrimido[4,5-b]quinoline core, serves as a key reference point for exploring the broader class of tricyclic antihistamines.[1] This document delves into the chemical structures, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways to facilitate research and drug development in this area.
Chemical Structures of this compound and Representative Tricyclic Antihistamines
This compound possesses a distinct tetracyclic structure, which differentiates it from classical tricyclic antihistamines. For comparative purposes, this guide includes the structures of well-established tricyclic antihistamines from the phenothiazine (B1677639) and dibenzocycloheptene classes.
This compound (CP-32,387)
-
IUPAC Name: ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate
-
Chemical Formula: C₁₆H₁₅N₃O₅
-
Core Structure: Pyrimido[4,5-b]quinoline
Classical Tricyclic Antihistamines:
-
Phenothiazines: These compounds feature a tricyclic structure with two benzene (B151609) rings fused to a central thiazine (B8601807) ring. A prominent example is Promethazine .
-
Dibenzocycloheptenes: This class is characterized by a tricyclic system where two benzene rings are fused to a seven-membered cycloheptene (B1346976) ring. Cyproheptadine is a representative member of this group.
Comparative Quantitative Data
Due to this compound's status as an unmarketed compound with limited literature, specific quantitative data on its receptor binding affinity and pharmacokinetic profile are not publicly available. The following tables summarize key pharmacological parameters for representative classical tricyclic antihistamines to provide a comparative framework.
Table 1: Histamine (B1213489) H1 Receptor Binding Affinities (Ki) of Tricyclic Antihistamines
| Compound | Class | Ki (nM) for H1 Receptor | Reference |
| Doxepin | Dibenzoxepin | 0.026 | [2] |
| Amitriptyline | Dibenzocycloheptene | 2.3 | [3] |
| Nortriptyline | Dibenzocycloheptene | 7.0 | [2] |
| Imipramine | Dibenzazepine | 23 | [3] |
| Desipramine | Dibenzazepine | 230 | |
| Promethazine | Phenothiazine | 1.4 | |
| Cyproheptadine | Dibenzocycloheptene | 1.1 |
Table 2: Functional Antagonism (IC50) of Tricyclic Antihistamines
| Compound | Assay | IC50 (µM) | Reference |
| Mepyramine | Histamine-induced [Ca²⁺]i response | 0.02 | |
| trans-Triprolidine | Histamine-induced [Ca²⁺]i response | 0.2 |
Table 3: Pharmacokinetic Properties of Tricyclic Antihistamines
| Compound | Bioavailability (%) | Elimination Half-life (hours) | Volume of Distribution (L/kg) | Protein Binding (%) |
| Promethazine | 25 | 10-19 | >4 | 93 |
| Chlorpheniramine | 34 | 14-25 | 7.0 | ~72 |
| Diphenhydramine | 40-60 | ~4 | >4 | 80-85 |
| Cyproheptadine | Extensively metabolized | ~16 | >3 | ~96-99 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of antihistamines.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine.
-
Test Compound: Tricyclic antihistamine of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]-mepyramine), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the ability of a test compound to protect against histamine-induced bronchoconstriction.
Animals:
-
Male Dunkin-Hartley guinea pigs.
Materials:
-
Histamine dihydrochloride (B599025) solution.
-
Test compound.
-
Vehicle for test compound.
-
Plethysmograph to measure respiratory parameters.
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the experimental conditions.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
Histamine Challenge: After a specified pretreatment time, place the animals in a whole-body plethysmograph and expose them to an aerosol of histamine solution.
-
Measurement: Record the changes in respiratory parameters, such as bronchoconstriction, as an increase in airway resistance.
-
Data Analysis: Determine the ability of the test compound to inhibit or reduce the histamine-induced bronchoconstriction compared to the vehicle-treated group.
Signaling Pathways and Workflows
Visual representations of key biological pathways and experimental procedures are essential for understanding the mechanism of action and evaluation of tricyclic antihistamines.
Caption: Histamine H1 receptor signaling pathway and its inhibition by tricyclic antihistamines.
Caption: Workflow for a competitive radioligand binding assay.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of Pirolate (Glycopyrrolate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirolate, a brand name for the active pharmaceutical ingredient Glycopyrrolate, is a synthetic quaternary ammonium (B1175870) anticholinergic agent. Its therapeutic effects are mediated through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in regulating a wide array of physiological processes, making them key targets for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the muscarinic receptor subtypes as the primary therapeutic targets of Glycopyrrolate, including quantitative pharmacological data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.
Primary Therapeutic Targets: Muscarinic Acetylcholine Receptors
Glycopyrrolate exerts its pharmacological effects by competitively binding to and inhibiting the activity of the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). These G-protein coupled receptors (GPCRs) are widely distributed throughout the body and are involved in diverse physiological functions. While Glycopyrrolate is generally considered a non-selective muscarinic antagonist, some studies suggest a degree of selectivity, particularly for M1 and M3 receptors over M2 receptors. This differential affinity may contribute to its therapeutic window and side-effect profile.
Quantitative Pharmacological Data
The binding affinity and functional antagonism of Glycopyrrolate at muscarinic receptor subtypes have been characterized in various in vitro systems. The following tables summarize key quantitative data from the scientific literature.
Table 1: Glycopyrrolate Binding Affinities for Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | pK_i_ | Reference |
| M1 | Glycopyrrolate | Rat Cerebral Cortex | - | 9.6 - 10.1 (pIC₅₀) | [1] |
| M2 | Glycopyrrolate | Rat Heart | - | 9.1 - 10.0 | [1] |
| M3 | Glycopyrrolate | Rat Salivary Glands | - | 9.6 - 9.8 (pIC₅₀) | [1] |
| M4 | Glycopyrrolate | Human Recombinant | - | 9.1 - 10.0 | [1] |
| M5 | Glycopyrrolate | Human Recombinant | - | 8.9 - 9.9 | [1] |
| M1-M3 | Glycopyrrolate | Human Airway Smooth Muscle | 0.5 - 3.6 | - |
Table 2: Functional Antagonism of Glycopyrrolate at Muscarinic Receptors
| Receptor Subtype | Assay | Tissue/Cell Line | pA₂ | Reference |
| M2 | Schild Analysis (vs. Carbachol) | Guinea-Pig Atrium | 8.16 | |
| M2 | Schild Analysis (vs. Acetylcholine) | Guinea-Pig Atrium | 8.39 | |
| M3 | Functional Assays | Guinea Pig Ileum | 10.31 |
Signaling Pathways
The therapeutic and adverse effects of Glycopyrrolate are a direct consequence of its blockade of muscarinic receptor-mediated signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.
M1, M3, and M5 Receptor Signaling Pathway (Gq/11-mediated)
Antagonism of M1, M3, and M5 receptors by Glycopyrrolate inhibits the activation of the Gq/11 signaling cascade. This pathway is crucial for smooth muscle contraction, glandular secretion, and neurotransmission.
References
Unpublished Research on Pirolate (CP-32,387): A Review of Available Information
Despite a comprehensive search for unpublished research, detailed technical information, and specific experimental data on Pirolate (CP-32,387), a notable scarcity of publicly available information exists. This lack of data significantly limits the ability to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams as requested.
This compound (CP-32,387) is identified as a histamine (B1213489) H1 receptor antagonist. However, beyond this basic classification, there is a significant lack of detailed preclinical or clinical research data in the public domain. Searches for unpublished studies, clinical trial data, and pharmacological profiles have not yielded the specific quantitative data required for a comprehensive technical whitepaper.
The available information is insufficient to populate tables summarizing efficacy, pharmacokinetics, or safety profiles. Furthermore, without access to specific studies, it is not possible to provide detailed methodologies for key experiments.
Inferred Signaling Pathway
While no specific signaling pathways for this compound (CP-32,387) have been documented in the available search results, its classification as a histamine H1 receptor antagonist allows for a generalized depiction of the pathway it is expected to inhibit. Histamine H1 receptors are G-protein coupled receptors that, upon binding with histamine, activate the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound would block the initial binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade.
Based on this general understanding, a hypothetical signaling pathway diagram can be constructed.
Caption: Hypothetical signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
It is crucial to reiterate that this diagram represents a generalized pathway for H1 receptor antagonists and is not based on specific unpublished research on this compound (CP-32,387). Without dedicated studies on this compound, any detailed technical guide would be speculative. Further research and the publication of preclinical and clinical data are necessary to fulfill the requirements for an in-depth analysis of this compound (CP-32,387).
Unveiling the Histamine H1 Receptor Interaction Profile of Pirolate (Glycopyrrolate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the histamine (B1213489) H1 receptor binding affinity of Pirolate, the brand name for the active compound Glycopyrrolate. While primarily classified as a muscarinic receptor antagonist, understanding its potential off-target interactions is crucial for a comprehensive pharmacological profile. This document synthesizes the available scientific information regarding Glycopyrrolate's affinity for the histamine H1 receptor, details the standard experimental protocols for determining such interactions, and visualizes the canonical histamine H1 receptor signaling pathway.
Introduction to this compound (Glycopyrrolate)
This compound, containing the active ingredient Glycopyrrolate, is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its anticholinergic properties lead to the inhibition of salivary and respiratory secretions, making it a staple in perioperative care to prevent reflex bradycardia.[1][2] The quaternary amine structure of Glycopyrrolate limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to other anticholinergic agents.[1] While its primary mechanism of action is well-established, a thorough characterization of a drug's selectivity profile, including its interaction with other G-protein coupled receptors like the histamine H1 receptor, is a critical aspect of modern drug development.
Histamine H1 Receptor Binding Affinity of Glycopyrrolate
A comprehensive review of the scientific literature reveals a notable absence of quantitative data (e.g., Kᵢ or IC₅₀ values) describing the binding affinity of Glycopyrrolate for the histamine H1 receptor. The available evidence consistently points to its high affinity and selectivity for muscarinic receptors. This lack of data suggests that the histamine H1 receptor is not a primary or significant secondary target for Glycopyrrolate.
For the purpose of illustrating how such data would be presented if available, the following table structure is provided.
Table 1: Hypothetical Data Presentation for Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Conditions | Reference |
| Glycopyrrolate | Human Histamine H1 | [³H]-Mepyramine | Data Not Available | - | - |
Note: The absence of data in this table reflects the current state of publicly available scientific literature.
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
To determine the binding affinity of a test compound like Glycopyrrolate for the histamine H1 receptor, a competitive radioligand binding assay is the gold standard. This section details a typical experimental protocol.
3.1. Principle
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the histamine H1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
3.2. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Test Compound: Glycopyrrolate.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 1 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
3.3. Assay Procedure
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the histamine H1 receptor in assay buffer. The protein concentration should be optimized to provide a sufficient signal-to-noise ratio.
-
Compound Dilution: Prepare serial dilutions of Glycopyrrolate in assay buffer to cover a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, [³H]-Mepyramine (at a concentration close to its Kᴅ, e.g., 1-5 nM), and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]-Mepyramine, and the membrane suspension.
-
Competitive Binding: Add the serially diluted Glycopyrrolate, [³H]-Mepyramine, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120-180 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Glycopyrrolate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
3.5. Experimental Workflow Diagram
Caption: Workflow for a Radioligand Binding Assay.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to various physiological responses.
Upon agonist binding, the Gαq/11 subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.
Caption: Histamine H1 Receptor Signaling Pathway.
Conclusion
While this compound (Glycopyrrolate) is a well-characterized muscarinic antagonist, there is currently no publicly available data to suggest a significant binding affinity for the histamine H1 receptor. The methodologies outlined in this guide provide a clear framework for how such an affinity would be determined experimentally. A comprehensive understanding of a drug's selectivity profile is paramount for predicting its full range of physiological effects and potential side effects. Further research would be necessary to definitively characterize the interaction, or lack thereof, between Glycopyrrolate and the histamine H1 receptor.
References
exploratory studies on novel tricyclic compounds
An In-depth Technical Guide on Exploratory Studies of Novel Tricyclic Compounds: A Case Study on Compound AZ-4589
Introduction
Tricyclic compounds, characterized by their three-fused-ring structure, have long been a cornerstone in medicinal chemistry. While classic tricyclic antidepressants (TCAs) are well-known, modern research is focused on developing novel tricyclic scaffolds with improved selectivity and novel mechanisms of action for a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This guide provides an in-depth look at the exploratory studies of a novel tricyclic compound, designated AZ-4589, focusing on its synthesis, in vitro evaluation, and mechanism of action.
Synthesis of AZ-4589
The synthesis of AZ-4589 is achieved through a multi-step process starting from commercially available reagents. The core tricyclic scaffold is constructed via an intramolecular Friedel-Crafts acylation, followed by a series of functional group interconversions to yield the final compound.
Experimental Protocol: Synthesis of AZ-4589
-
Step 1: Synthesis of the Tricyclic Ketone Intermediate: A solution of 2-(4-chlorophenoxy)benzoic acid (1.0 eq) in thionyl chloride (5.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane (B109758) (DCM) and cooled to 0°C. Aluminum chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water and extracted with DCM. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude tricyclic ketone.
-
Step 2: Reduction of the Ketone: The tricyclic ketone (1.0 eq) is dissolved in methanol (B129727) and cooled to 0°C. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is dried and concentrated to yield the corresponding alcohol.
-
Step 3: Introduction of the Side Chain: The alcohol (1.0 eq) is dissolved in tetrahydrofuran (B95107) (THF) and treated with sodium hydride (1.2 eq) at 0°C for 30 minutes. 1-bromo-3-chloropropane (B140262) (1.5 eq) is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to give the final compound AZ-4589.
In Vitro Biological Evaluation
AZ-4589 was evaluated for its cytotoxic activity against a panel of human cancer cell lines. The compound exhibited potent and selective activity against the non-small cell lung cancer cell line A549.
Data Presentation
Table 1: Cytotoxicity of AZ-4589 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.8 ± 0.1 |
| MCF-7 | Breast Cancer | 12.5 ± 2.3 |
| HCT116 | Colon Cancer | 9.8 ± 1.5 |
| HeLa | Cervical Cancer | 15.2 ± 3.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of AZ-4589 (0.01 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Mechanism of Action Studies
To elucidate the mechanism of action of AZ-4589, further studies were conducted to investigate its effect on key signaling pathways involved in cell proliferation and apoptosis in A549 cells.
Signaling Pathway Analysis
Western blot analysis revealed that AZ-4589 treatment leads to a dose-dependent increase in the phosphorylation of p53 and a decrease in the expression of the anti-apoptotic protein Bcl-2. This suggests that AZ-4589 induces apoptosis through the p53 signaling pathway.
Caption: Proposed p53 signaling pathway activation by AZ-4589.
Experimental Workflow: Western Blot Analysis
The following diagram illustrates the workflow for analyzing protein expression levels via Western blot.
Caption: Standard workflow for Western blot analysis.
Conclusion
The exploratory studies on the novel tricyclic compound AZ-4589 have demonstrated its potential as an anticancer agent. Its potent and selective cytotoxicity against the A549 cell line, coupled with its mechanism of action involving the activation of the p53 apoptotic pathway, warrants further investigation. Future studies should focus on lead optimization to improve its pharmacokinetic properties and in vivo efficacy studies in animal models of non-small cell lung cancer. This guide provides a foundational understanding of the initial stages of drug discovery for this promising class of compounds.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis involves the initial construction of a quinoline (B57606) core via the Gould-Jacobs reaction, followed by functional group manipulation and subsequent annulation of the pyrimidine (B1678525) ring.
Overall Synthetic Scheme
The synthesis of the target compound is proposed to proceed through a three-step sequence, beginning with the formation of a 4-hydroxyquinoline (B1666331) derivative, followed by amination, and concluding with the cyclization to form the pyrimido[4,5-b]quinoline scaffold.
Application Notes and Protocols for the Analytical Detection of Pirolate (Glycopyrrolate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Pirolate (the active ingredient, glycopyrrolate) in various matrices. The protocols focus on robust and sensitive techniques, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), which is the most common and reliable method.
Introduction
This compound, chemically known as glycopyrrolate (B1671915), is a quaternary ammonium (B1175870) compound used as an anticholinergic agent. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document outlines detailed protocols for sample preparation and analysis using modern analytical instrumentation.
Analytical Methods Overview
The primary methods for the detection and quantification of glycopyrrolate are based on chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying glycopyrrolate in biological matrices due to its high sensitivity and selectivity.[1][2]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: While less sensitive than LC-MS/MS, HPLC-UV can be employed for the analysis of pharmaceutical formulations where concentrations are higher.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analyte to increase its volatility. Pyrolysis-GC-MS is a specialized technique for analyzing polymers and can be adapted for complex samples.[4][5]
-
Immunoassays: These are biochemical tests that use antibodies to measure the concentration of a substance. While immunoassays are available for a wide range of drugs, specific commercial kits for glycopyrrolate are not commonly reported in the literature.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for glycopyrrolate detection.
Table 1: LC-MS/MS Methods for Glycopyrrolate in Biological Matrices
| Parameter | Method 1: Human Plasma | Method 2: Horse Plasma | Method 3: Glycopyrrolate Oral Solution (Impurity) |
| Linearity Range | 4.00 - 2000 pg/mL | 0.125 - 25 pg/mL | 0.050 - 2.000 µg/mL |
| Lower Limit of Quantification (LLOQ) | 4.00 pg/mL | 0.125 pg/mL | 0.051 µg/mL |
| Lower Limit of Detection (LLOD) | Not Reported | 0.025 pg/mL | 0.017 µg/mL |
| Intra-day Precision (%CV) | ≤11.1% | 3.3 - 14.4% | 2.3% |
| Inter-day Precision (%CV) | ≤11.1% | 3.4 - 14.4% | 2.3% |
| Accuracy (%RE) | -2.5 to 12.8% | Not Reported | Not Reported |
| Recovery | Not Reported | 78 - 96% | 86.7 - 107.4% |
Table 2: HPLC/UPLC Method for Glycopyrrolate in Pharmaceutical Formulation
| Parameter | UPLC-UV for Oral Solution |
| Linearity Range | Not Specified |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 |
| Precision (%RSD) | Not Specified |
| Accuracy | Not Specified |
| Recovery | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Glycopyrrolate in Human Plasma
This protocol is based on a validated method for the quantitative determination of glycopyrrolate in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., d3-glycopyrrolate).
-
Load the sample onto a solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the glycopyrrolate and internal standard with 0.5% formic acid in 70:30 acetonitrile-water.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent HPLC system or equivalent.
-
Column: Agilent Pursuit 5PFP column.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in 1% formic acid.
-
Mobile Phase B: Methanol.
-
-
Flow Rate: 0.500 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Glycopyrrolate: m/z 318.3 → 116.1.
-
d3-Glycopyrrolate (IS): m/z 321.3 → 119.1.
-
Protocol 2: UPLC-UV Analysis of Glycopyrrolate in Oral Solution
This protocol is for the simultaneous quantification of glycopyrrolate and preservatives in a liquid oral formulation.
1. Sample Preparation
-
Accurately weigh the oral solution and dilute it with a suitable diluent (e.g., a mixture of water, acetonitrile, and methanol) to achieve a final concentration within the calibration range.
2. UPLC-UV Instrumentation and Conditions
-
Liquid Chromatograph: Waters Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.05% trifluoroacetic acid in 90:10 (v/v) water:acetonitrile.
-
Mobile Phase B: 0.05% trifluoroacetic acid in 10:90 (v/v) water:acetonitrile.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detection Wavelength: 222 nm.
Visualizations
Mechanism of Action of Glycopyrrolate
Caption: Mechanism of action of Glycopyrrolate.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow.
Logical Relationship: Method Selection Guide
Caption: Method selection for this compound analysis.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator in allergic and inflammatory responses.[1] Its activation by histamine triggers a signaling cascade that results in various physiological effects. Consequently, antagonists of the H1 receptor are a cornerstone in the therapeutic management of allergic conditions. The preclinical development of these antagonists relies on robust in vitro assays to determine their binding affinity and functional potency. This document provides detailed application notes and protocols for the most common in vitro assays used to characterize histamine H1 receptor antagonists.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[2] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3][4] This increase in cytosolic Ca2+ is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays.
Key In Vitro Assays
Two primary types of in vitro assays are essential for characterizing H1 receptor antagonists: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50).
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Application:
-
Determination of the inhibitory constant (Ki) of antagonists.
-
Screening of compound libraries for H1 receptor binders.
-
Structure-activity relationship (SAR) studies.
Quantitative Data Summary:
| Compound | Radioligand | Ki (nM) | Cell Line | Source |
| Carebastine | [³H]mepyramine | 75.86 | Not Specified | Cayman Chemical |
| Carebastine | Not Specified | 27 ± 4 | Not Specified | Benchchem |
| Cetirizine | Not Specified | ~6 | Not Specified | |
| Levocetirizine | Not Specified | ~3 | Not Specified | |
| Embramine | Not Specified | 15 | Not Specified | |
| Diphenhydramine | Not Specified | 10 | Not Specified | |
| Pyrilamine (B1676287) | [³H]Pyrilamine | 1.1 (Kd) | CHO-K1 |
Experimental Protocol:
Materials:
-
Cell Membranes: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine or [³H]-pyrilamine (specific activity ~20-30 Ci/mmol).
-
Test Compound: H1 receptor antagonist of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM pyrilamine or 10 µM mianserin.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes (e.g., 10 µg of protein).
-
Radioligand (e.g., 1.2 nM [³H]Pyrilamine).
-
Either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
-
Incubation: Incubate the plate for 180 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.
Application:
-
Determination of the functional potency (IC50) of antagonists.
-
Distinguishing between neutral antagonists and inverse agonists.
-
High-throughput screening of compound libraries.
Quantitative Data Summary:
| Compound | Agonist | IC50 (nM) | Cell Line | Pre-incubation | Source |
| Epinastine | Histamine | 1600 | CHO-K1 | None | |
| Epinastine | Histamine | 38 | CHO-K1 | 2.5 min | |
| Ketotifen | Histamine | 154 | CHO-K1 | 2.5 min | |
| Azelastine | Histamine | 273 | CHO-K1 | 2.5 min | |
| Olopatadine | Histamine | 1369 | CHO-K1 | 2.5 min | |
| Embramine | Histamine | 45 | HEK293 | Not Specified | |
| Diphenhydramine | Histamine | 30 | HEK293 | Not Specified |
Experimental Protocol:
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human H1 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Plates: 96-well black-walled, clear-bottom plates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
H1 Agonist: Histamine.
-
Test Compound: H1 receptor antagonist of interest.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates at a density of approximately 50,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified period (e.g., 2.5 minutes to 1 hour) at 37°C.
-
Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into each well and immediately begin recording the fluorescence signal over time (e.g., 2-3 minutes).
-
Data Analysis: The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Other Functional Assays
While radioligand binding and calcium mobilization are the most common assays, other methods can provide additional insights into the mechanism of action of H1 receptor antagonists.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated H1 receptor, which is involved in receptor desensitization and internalization. This can be useful for identifying biased ligands that preferentially activate one signaling pathway over another.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the H1 receptor signaling pathway (e.g., NF-κB). The activity of the reporter gene is then used as a readout of receptor activation or inhibition.
Conclusion
The in vitro assays described provide a robust framework for the characterization of histamine H1 receptor antagonists. Radioligand binding assays are fundamental for determining the binding affinity of a compound, while functional assays, such as calcium mobilization, are crucial for assessing its potency as an antagonist. A comprehensive understanding of a compound's properties, derived from these assays, is essential for its successful development as a therapeutic agent.
References
Research Protocol: Pirolate (Glycopyrrolate)
Version: 1.0
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Pirolate is a brand name for Glycopyrrolate, a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] As an anticholinergic agent, it selectively blocks the action of the neurotransmitter acetylcholine at M1-M5 muscarinic receptor subtypes, with a higher affinity for M1 and M3 receptors.[1] This blockade results in a range of physiological effects, including the inhibition of glandular secretions (salivary, bronchial, gastric), relaxation of smooth muscle, and regulation of heart rate.
A key structural feature of Glycopyrrolate is its quaternary ammonium group, which imparts a permanent positive charge and high polarity. This limits its ability to cross lipid membranes, most notably the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects often associated with tertiary amine anticholinergics like atropine (B194438). Its primary clinical applications include use as a pre-anesthetic agent to reduce secretions and prevent vagal reflexes, as an adjunctive therapy for peptic ulcers, and to manage conditions involving excessive drooling (sialorrhea).
These application notes provide a framework for the preclinical investigation of this compound, focusing on protocols to characterize its binding affinity, functional antagonism, and physiological effects on smooth muscle tissue.
Handling and Storage:
-
Formulation: this compound (Glycopyrrolate) is typically supplied as a powder or a sterile solution for injection (0.2 mg/mL).
-
Storage: Store the powder form at room temperature (20°C to 25°C), protected from light and moisture. The sterile solution should be stored according to the manufacturer's instructions, typically at controlled room temperature.
-
Reconstitution: For in vitro experiments, create a stock solution by dissolving Glycopyrrolate powder in a suitable solvent, such as sterile water or dimethyl sulfoxide (B87167) (DMSO), to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of target cells. This prevents the activation of G-protein coupled signaling cascades. For example, antagonism of the M3 receptor on smooth muscle cells blocks the Gq protein pathway, preventing the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+), which is required for muscle contraction.
Caption: this compound competitively blocks acetylcholine at the M3 receptor.
Experimental Protocols
Protocol: Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or similar muscarinic antagonist.
-
This compound (Glycopyrrolate) stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, ranging from 10 pM to 100 µM.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the this compound dilution (or vehicle for total binding), and 50 µL of the [3H]-NMS radioligand (at a final concentration near its Kd).
-
For non-specific binding (NSB) wells, use a high concentration of a known antagonist like atropine (10 µM) instead of this compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - NSB) and plot the percent inhibition against the log concentration of this compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Protocol: Calcium Mobilization Functional Assay
This assay measures the ability of this compound to functionally antagonize acetylcholine-induced calcium release in cells expressing muscarinic receptors.
Materials:
-
HEK293 or other suitable cell line endogenously or recombinantly expressing the M3 receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Acetylcholine (ACh) or Carbachol (a stable analog).
-
This compound stock solution.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare a loading buffer by diluting Fluo-4 AM in assay buffer.
-
Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
During incubation, prepare a plate containing serial dilutions of this compound.
-
Prepare a separate plate with an EC80 concentration of the agonist (ACh or Carbachol).
-
After incubation, wash the cells twice with assay buffer.
-
Place the cell plate in the fluorescence reader. Add the this compound dilutions and incubate for 15-20 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the agonist (ACh) to all wells and immediately record the change in fluorescence intensity over 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response. Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for a cell-based functional antagonism assay.
Data Presentation
The following tables present hypothetical but representative data that could be generated from the described protocols.
Table 1: Competitive Binding Affinity of this compound
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Muscarinic M1 | [3H]-NMS | 2.5 | 1.1 |
| Muscarinic M2 | [3H]-NMS | 8.9 | 3.9 |
| Muscarinic M3 | [3H]-NMS | 1.8 | 0.8 |
| Muscarinic M4 | [3H]-NMS | 12.1 | 5.3 |
| Muscarinic M5 | [3H]-NMS | 6.4 | 2.8 |
Table 2: Functional Antagonism of ACh-Induced Calcium Mobilization
| Cell Line | Receptor Target | Agonist (EC80) | This compound IC50 (nM) |
|---|---|---|---|
| HEK293-M3 | Muscarinic M3 | Acetylcholine | 3.2 |
| A549 (endogenous) | Muscarinic M3 | Acetylcholine | 5.1 |
| CHO-M1 | Muscarinic M1 | Carbachol | 4.5 |
Disclaimer: This document is a template for research purposes. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations. Concentrations and incubation times may require optimization.
References
Synthetic Strategies for Pyrimidoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidoquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The development of efficient and sustainable synthetic methodologies is crucial for exploring their therapeutic potential. This document provides detailed application notes and protocols for selected catalytic methods for the synthesis of pyrimido[4,5-b]quinoline derivatives, focusing on efficiency, environmental considerations, and substrate scope.
Introduction to Synthetic Approaches
The synthesis of pyrimidoquinolines can be broadly categorized into two main strategies: the construction of a pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) core, or the simultaneous formation of both the pyrimidine and quinoline rings in a single step, often through multicomponent reactions (MCRs).[2][3] MCRs have emerged as a powerful tool for constructing these complex molecules from simple starting materials, offering advantages in terms of atom economy, reduced waste, and operational simplicity.[1] Various catalytic systems, including organocatalysts, carbocationic catalysts, and metal-oxide nanoparticles, have been effectively employed to facilitate these transformations.[1] Other synthetic approaches include ultrasound-assisted reactions, solvent-free methods, and the use of green catalysts.
This document details three effective catalytic one-pot, three-component reactions for the synthesis of pyrimido[4,5-b]quinoline derivatives.
Method 1: DABCO-Catalyzed Solvent-Free Synthesis
This method describes a one-pot synthesis of pyrimido[4,5-b]quinoline derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient and inexpensive basic catalyst under solvent-free conditions. The reaction proceeds through the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193).
Application Notes:
-
Catalyst: DABCO is a readily available and easy-to-handle organocatalyst.
-
Reaction Conditions: The solvent-free condition at an elevated temperature (90 °C) makes this an environmentally friendly and efficient method.
-
Work-up: The catalyst can be easily removed by washing the reaction mixture with aqueous ethanol (B145695).
-
Scope: This method is applicable to a variety of aromatic aldehydes.
Experimental Protocol:
-
To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.14 g), 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g), and DABCO (25 mol %).
-
Stir the reaction mixture at 90 °C under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with aqueous ethanol (ethanol/H₂O; 20:80%, 10 mL) to remove the DABCO catalyst.
-
Filter the solid product and wash with acetone (B3395972) to obtain the purified pyrimido[4,5-b]quinoline derivative.
Experimental Workflow:
Caption: DABCO-catalyzed one-pot synthesis of pyrimido[4,5-b]quinolines.
Method 2: Trityl Chloride-Catalyzed Synthesis
This protocol utilizes trityl chloride (TrCl) as a neutral and efficient carbocationic catalyst for the multicomponent synthesis of pyrimido[4,5-b]quinolines. The reaction involves the cyclization of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in chloroform (B151607) under reflux.
Application Notes:
-
Catalyst: Trityl chloride is a commercially available and stable organic catalyst that operates under neutral conditions.
-
Reaction Conditions: The reaction is performed in chloroform under reflux, which allows for good solubility of the reactants and catalyst.
-
Advantages: This method offers high yields and relatively short reaction times.
Experimental Protocol:
-
In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) in chloroform.
-
Add trityl chloride (as catalyst, see Table 1 for optimal loading) to the mixture.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Experimental Workflow:
Caption: Trityl Chloride-catalyzed synthesis of pyrimido[4,5-b]quinolines.
Method 3: Zirconium Dioxide Nanoparticle (ZrO2 NP)-Catalyzed Green Synthesis
This method presents an eco-friendly and efficient multicomponent reaction for the synthesis of 2-amino-5-aryl-pyrimido[4,5-b]quinolinediones using zirconium dioxide nanoparticles (ZrO2 NPs) as a green and reusable catalyst.
Application Notes:
-
Catalyst: ZrO2 nanoparticles are a heterogeneous catalyst, which allows for easy separation and potential reuse, contributing to the green aspect of the synthesis.
-
Reaction Conditions: The reaction is typically carried out in ethylene (B1197577) glycol at an elevated temperature (120 °C), providing a high-boiling and environmentally benign solvent medium.
-
Advantages: This method is characterized by excellent yields (90-98%) and very short reaction times (8-60 minutes).
Experimental Protocol:
-
In a reaction vessel, combine 2,6-diamino-pyrimidin-4(1H)-one (1 mmol), an aromatic aldehyde (1 mmol), and a 1,3-cyclohexanedione (B196179) derivative (1 mmol).
-
Add ZrO2 nanoparticles (25 mol%) and ethylene glycol as the solvent.
-
Heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Add water to the mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The catalyst can be recovered from the filtrate for reuse.
Experimental Workflow:
Caption: ZrO2 NP-catalyzed green synthesis of pyrimido[4,5-b]quinolinediones.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various pyrimido[4,5-b]quinoline derivatives using the described methods.
| Catalyst | Aromatic Aldehyde | Reaction Time | Yield (%) | Reference |
| DABCO | Benzaldehyde | Not Specified | High | |
| DABCO | 4-Chlorobenzaldehyde | Not Specified | High | |
| DABCO | 4-Methoxybenzaldehyde | Not Specified | High | |
| Trityl Chloride | 2,4-Dichlorobenzaldehyde | Not Specified | High | |
| Trityl Chloride | Various aromatic aldehydes | Short | High | |
| ZrO2 NPs | Various aromatic aldehydes | 8-60 min | 90-98 |
Note: Specific yields and reaction times for a broad range of substrates were not consistently available in the reviewed literature and may require experimental determination.
Biological Significance and Signaling Pathways
Pyrimidoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Their structural similarity to flavins suggests their potential to interact with various biological targets. For instance, some pyrimido[5,4-c]quinolin-5-ones have shown antimicrobial, antibacterial, antifungal, and antimalarial activities. The diverse pharmacological potential of these compounds makes them attractive scaffolds for drug discovery and development.
The following diagram illustrates a generalized logical flow from synthesis to potential biological application.
Caption: From synthesis to potential biological applications of pyrimidoquinolines.
References
Application Notes and Protocols for High-Throughput Screening of Novel H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Antagonists of the H1 receptor are widely used therapeutics for conditions such as allergic rhinitis, urticaria, and atopic dermatitis. The discovery of novel H1 antagonists with improved efficacy, selectivity, and pharmacokinetic properties remains an active area of drug development. High-throughput screening (HTS) is an essential tool for identifying promising lead compounds from large chemical libraries.
These application notes provide detailed protocols for various HTS assays designed to identify and characterize novel H1 receptor antagonists. The methodologies described include cell-based functional assays, such as calcium flux assays, and biochemical assays, like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[1] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses characteristic of an allergic reaction.
Quantitative Data Summary
The following table summarizes the potency of common first and second-generation H1 antagonists determined by various in vitro assays. This data is crucial for selecting appropriate control compounds and for comparing the potency of newly identified hits.
| Compound | Generation | Assay Type | Cell Line/System | Parameter | Value |
| Diphenhydramine | First | Radioligand Binding ([³H]mepyramine) | Guinea Pig Cerebellum | Ki | ~1-10 nM |
| First | Calcium Flux | Swine Mucus Gland Cells | pA2 | 6.2[2] | |
| Chlorpheniramine | First | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~1-5 nM |
| Mepyramine | First | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~1-3 nM[3] |
| Loratadine | Second | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~20-50 nM |
| Second | Calcium Flux | Swine Mucus Gland Cells | - | No effect at 10 µM[2] | |
| Desloratadine | Second | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~1-5 nM |
| Second | Calcium Flux | Swine Mucus Gland Cells | pA2 | 6.4[2] | |
| Cetirizine | Second | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~30-60 nM |
| Second | Calcium Flux | Swine Mucus Gland Cells | - | No effect at 100 µM | |
| Fexofenadine | Second | Radioligand Binding ([³H]mepyramine) | Recombinant H1R | Ki | ~10-20 nM |
| Second | Calcium Flux | Swine Mucus Gland Cells | - | No effect at 10 µM |
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel H1 antagonists involves several stages, from initial screening of a large compound library to hit confirmation and further characterization.
Experimental Protocols
Cell-Based Calcium Flux Assay
This assay measures the ability of test compounds to inhibit the histamine-induced increase in intracellular calcium.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine dihydrochloride.
-
Control Antagonist: Mepyramine or Diphenhydramine.
-
Test Compounds: Dissolved in 100% DMSO.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument with integrated liquid handling.
Protocol:
-
Cell Plating:
-
Plate H1-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control antagonist in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of the diluted compounds to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare a histamine solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading to establish a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler adds 10 µL of the histamine solution to each well.
-
Continuously measure the fluorescence intensity for 60-120 seconds to capture the calcium transient.
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound concentration relative to the controls (no compound and control antagonist).
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality using the following formula:
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Fluorescence Polarization (FP) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled H1 antagonist (tracer) by test compounds.
Materials and Reagents:
-
H1 Receptor Preparation: Purified H1 receptor protein or membrane preparations from cells overexpressing the receptor.
-
Fluorescent Tracer: A fluorescently labeled H1 antagonist (e.g., BODIPY-labeled mepyramine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate detergents (e.g., CHAPS).
-
Assay Plates: 384-well, black, low-volume microplates.
-
Control Antagonist: Unlabeled mepyramine or another known H1 antagonist.
-
Test Compounds: Dissolved in 100% DMSO.
-
Plate Reader: Equipped with fluorescence polarization capabilities.
Protocol:
-
Assay Setup:
-
To each well of the 384-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control antagonist dilutions.
-
Fluorescent tracer at a final concentration typically at or below its Kd for the H1 receptor.
-
H1 receptor preparation.
-
-
The final assay volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours). Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The binding of the fluorescent tracer to the H1 receptor results in a high FP value. Displacement by a test compound leads to a decrease in FP.
-
Calculate the percentage displacement for each test compound concentration.
-
Determine IC50 values by plotting the percentage displacement against the log of the compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay utilizes the long-lifetime fluorescence of a lanthanide donor to reduce background interference.
Materials and Reagents:
-
H1 Receptor Preparation: H1 receptor tagged with a lanthanide acceptor (e.g., Terbium cryptate). This can be achieved through genetic fusion or antibody-based labeling.
-
Fluorescent Ligand (Tracer): A fluorescently labeled H1 antagonist that acts as the FRET acceptor (e.g., labeled with d2 or a green fluorophore).
-
Assay Buffer: As per the FP assay.
-
Assay Plates: 384-well, black, low-volume microplates.
-
Control Antagonist: Unlabeled mepyramine or another known H1 antagonist.
-
Test Compounds: Dissolved in 100% DMSO.
-
TR-FRET Plate Reader: Capable of time-resolved fluorescence measurements.
Protocol:
-
Assay Setup:
-
Add test compounds, control antagonist, fluorescent ligand, and the lanthanide-labeled H1 receptor to the wells of a 384-well plate.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for binding equilibrium.
-
-
Detection:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission and the acceptor emission.
-
The TR-FRET signal is typically expressed as a ratio of the acceptor to donor fluorescence.
-
Data Analysis:
-
Binding of the fluorescent ligand to the lanthanide-labeled receptor brings the donor and acceptor into close proximity, resulting in a high TR-FRET signal.
-
Competitive binding by a test compound displaces the fluorescent ligand, leading to a decrease in the TR-FRET ratio.
-
Calculate IC50 values from the dose-response curves of the TR-FRET signal versus compound concentration.
Conclusion
The assays described in these application notes provide robust and scalable methods for the high-throughput screening and characterization of novel histamine H1 receptor antagonists. The choice of assay will depend on the specific goals of the screening campaign, available resources, and the desired throughput. Proper assay validation, including the determination of the Z'-factor, is critical to ensure the quality and reliability of the screening data, ultimately leading to the successful identification of promising new drug candidates.
References
Application Notes and Protocols for In Vitro Assessment of Antihistamine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) H1 receptor antagonists, commonly known as antihistamines, are fundamental in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] The development and characterization of these compounds rely on robust in vitro assays to determine their potency, selectivity, and mechanism of action.[3][4] These assays provide critical data on a drug's affinity for the H1 receptor and its functional ability to counteract histamine-induced cellular responses. This document outlines key in vitro protocols for evaluating the efficacy of antihistamines, providing detailed methodologies, data presentation standards, and visual workflows to guide researchers in the field.
The primary molecular target for antihistamines is the histamine H1 receptor, a G-protein coupled receptor (GPCR).[5] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. In vitro assays are designed to interrogate this pathway at different levels, from direct receptor binding to downstream functional consequences.
Key In Vitro Assays for Antihistamine Efficacy
Three main categories of in vitro assays are commonly employed to assess the efficacy of antihistamines:
-
Receptor Binding Assays: These assays directly measure the affinity of a compound for the histamine H1 receptor. They are crucial for determining the inhibitory constant (Ki), a quantitative measure of binding affinity where a lower value indicates higher affinity.
-
Cell-Based Functional Assays: These assays quantify the ability of an antihistamine to inhibit the cellular response triggered by histamine. Common readouts include second messenger accumulation (e.g., inositol monophosphate) and intracellular calcium mobilization.
-
Mast Cell Degranulation Assays: These assays provide a more complex biological model by measuring the ability of a compound to prevent the release of histamine and other inflammatory mediators from mast cells, which are key effector cells in allergic responses.
Data Presentation: Comparative Binding Affinities of Antihistamines
Quantitative data from these assays, particularly binding affinity (Ki), is essential for comparing the potency of different compounds. A lower Ki value signifies a stronger interaction between the antihistamine and the H1 receptor.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| Desloratadine | Histamine H1 | Not Specified | 0.4 | |
| Levocetirizine | Histamine H1 | Not Specified | 3 | |
| Fexofenadine | Histamine H1 | Not Specified | 10 | |
| Carebastine | Histamine H1 | [³H]mepyramine | 75.86 | |
| Carebastine | Histamine H1 | Not Specified | 27 ± 4 |
Experimental Protocols
Protocol 1: Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the H1 receptor. The principle relies on the competition between a radiolabeled ligand (e.g., [³H]mepyramine) and the unlabeled test antihistamine for binding to membranes expressing the H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound: Antihistamine of interest (e.g., Carebastine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand ([³H]mepyramine) at a fixed concentration (near its Kd), and varying concentrations of the test antihistamine.
-
Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours at 25°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay
This functional assay measures the ability of an antihistamine to block histamine-induced increases in intracellular calcium ([Ca2+]i) in cells expressing the H1 receptor. The H1 receptor is Gq-coupled, and its activation leads to a transient increase in intracellular calcium, which can be detected using fluorescent calcium indicators.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist: Histamine.
-
Test Compound: Antihistamine of interest.
-
Black, clear-bottom 96-well or 384-well microplates.
-
A fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Cell Seeding: Plate the H1 receptor-expressing cells in black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the test antihistamine at various concentrations and incubate for a specified period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence reader.
-
Agonist Stimulation: Inject histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells while simultaneously recording the fluorescence signal over time. The signal will increase rapidly upon stimulation.
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data relative to positive (histamine alone) and negative (buffer alone) controls.
-
Plot the percentage of inhibition against the logarithm of the antihistamine concentration.
-
Use non-linear regression to determine the IC50 value of the antihistamine.
-
Protocol 3: Mast Cell Degranulation Assay
This protocol assesses an antihistamine's ability to stabilize mast cells and prevent the release of inflammatory mediators. It uses the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cells. Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released along with histamine.
Materials:
-
Cell Line: RBL-2H3 cells.
-
Sensitizing Agent: Anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA).
-
Test Compound: Antihistamine or mast cell stabilizer (e.g., Epinastine, Ketotifen fumarate).
-
Lysis Buffer: Triton X-100 solution.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: Sodium carbonate/bicarbonate buffer.
-
A spectrophotometer or microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Cell Sensitization: Plate RBL-2H3 cells and incubate overnight with anti-DNP IgE. This allows the IgE to bind to FcεRI receptors on the cell surface.
-
Compound Incubation: Wash the cells to remove unbound IgE. Add the test compound at various concentrations and incubate for 1 hour.
-
Degranulation Trigger: Add the antigen (DNP-HSA) to cross-link the IgE receptors and trigger degranulation. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, place the plate on ice to stop the reaction. Carefully collect the supernatant from each well.
-
Total Release Control: To determine the maximum possible release, lyse the cells in a set of control wells with Triton X-100. Collect the lysate.
-
Enzyme Assay:
-
In a new plate, add an aliquot of the supernatant or cell lysate.
-
Add the pNAG substrate and incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Plot the percentage of inhibition of release against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
Caption: Signaling cascade following histamine binding to the H1 receptor.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux functional assay.
Experimental Workflow: Mast Cell Degranulation Assay
Caption: Workflow for an RBL-2H3 mast cell degranulation assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pirolate
Welcome to the technical support center for the synthesis of Pirolate (ethyl 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize the reaction temperature. High temperatures can sometimes lead to decomposition. - Ensure the quality and purity of starting materials and reagents. |
| Impurity Formation | Side reactions due to incorrect stoichiometry or temperature; Presence of impurities in starting materials; Decomposition of the product during workup or purification. | - Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify impurities.[1][2] - Adjust the stoichiometry of reactants. - Optimize the reaction temperature to minimize side reactions. - Recrystallize starting materials if they are of questionable purity. - Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Poor Crystallization | Supersaturation issues; Presence of impurities inhibiting crystal growth; Incorrect solvent system. | - Attempt different crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization). - Use a seed crystal to induce crystallization. - Experiment with different solvent systems or solvent mixtures. - Further purify the crude product to remove impurities that may be hindering crystallization. |
| Inconsistent Results | Variability in reagent quality or reaction conditions; Moisture sensitivity of reagents. | - Standardize the source and quality of all reagents and solvents. - Maintain precise control over reaction parameters such as temperature, stirring speed, and reaction time. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach to synthesizing the quinoline (B57606) core of compounds like this compound involves the reaction of an appropriately substituted aniline (B41778) with a diethyl ethoxymethylenemalonate followed by a cyclization reaction at high temperature. The final step would involve the N-alkylation of the quinoline ring. For a related compound, the synthesis involves adding [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester to hot diphenyl ether.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the cyclization step, which is often performed at high temperatures. Precise control of reactant stoichiometry is also important to minimize the formation of side products. The purity of starting materials can significantly impact the reaction outcome and the impurity profile of the final product.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of starting materials and the formation of the desired product and any byproducts.[1]
Q4: What are the typical impurities encountered in this compound synthesis?
A4: Organic impurities are common and can arise from various sources, including reagents, intermediates, and degradation products. Potential impurities in this compound synthesis could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as N-dealkylation or hydrolysis of the ester group. The presence of unwanted chemicals, even in small amounts, can affect the efficacy and safety of the final pharmaceutical product.
Q5: What purification methods are most effective for this compound?
A5: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of method depends on the nature and quantity of the impurities present.
Experimental Protocols
Protocol: Gould-Jacobs Reaction for Quinoline Synthesis (Analogous Step)
This protocol is a generalized procedure for a key step in the synthesis of the quinoline core, based on similar reported syntheses.
-
Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the substituted aniline (1 equivalent).
-
Reaction Initiation : Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the flask.
-
Initial Heating : Heat the mixture to 120-130°C for 2 hours. Ethanol is distilled off during this period.
-
Cyclization : The intermediate is then added to a high-boiling point solvent like diphenyl ether, preheated to 250-260°C.
-
Reaction Completion : Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Workup : Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane (B92381) or ether) to remove the high-boiling point solvent, and then dried.
-
Purification : The crude product can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Pyrimidoquinoline Synthesis
Welcome to the technical support center for pyrimidoquinoline synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental outcomes, with a focus on maximizing product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidoquinolines?
A1: Pyrimidoquinoline derivatives are typically synthesized through various methods, including:
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions that combine three or more starting materials. A common example involves the condensation of an aminopyrimidine (like 6-aminouracil (B15529) or 6-aminothiouracil), an aldehyde, and a β-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione).[1][2] These methods are valued for their simplicity, high atom economy, and often environmentally friendly conditions.[2]
-
Friedländer Annulation: This is a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline (B57606) ring system.[3] Various catalysts, including acids and bases, can be used to promote this reaction.[3]
-
Vilsmeier-Haack Reaction: This reaction can be used for the cyclization of precursors like 6-(arylamino)uracils using a mixture of DMF and POCl₃ to yield pyrimido[4,5-b]quinolines in very good to excellent yields.
-
Modern Catalytic Approaches: Recent advancements utilize various catalysts to improve yields and reaction conditions. These include Lewis and Brønsted acids, metal oxide nanoparticles, organocatalysts like L-proline, and supramolecular catalysts such as β-cyclodextrin. Methods employing microwave or ultrasound irradiation are also common to shorten reaction times and increase yields.
Q2: My pyrimidoquinoline synthesis is resulting in a very low yield. What are the most likely causes?
A2: Low yields are a common issue and can stem from several factors:
-
Purity of Starting Materials: The quality of your reactants is critical. Impurities in aldehydes, β-dicarbonyl compounds, or aminopyrimidines can lead to side reactions. For instance, aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield. Some reactions may require specific temperatures to proceed, while excessively high temperatures can cause decomposition. For example, some multicomponent reactions show no progress at room temperature and require heating to 60°C or higher to initiate.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Reversible Reactions: Some steps in the synthesis may be reversible. Inefficient removal of byproducts, like water, can shift the equilibrium back towards the reactants, lowering the final yield.
-
Steric Hindrance: Bulky substituents on the starting materials can physically impede the reaction, leading to lower yields.
Q3: I see multiple spots on my TLC plate after the reaction. What are the common side products?
A3: The formation of side products is a frequent challenge. Common impurities can include:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Aldol Condensation Products: The ketone or β-dicarbonyl reactant can undergo self-condensation, especially under basic conditions.
-
Intermediates: In multicomponent reactions, intermediates such as the Knoevenagel condensation product between the aldehyde and the dicarbonyl compound may be present if the reaction does not go to completion.
-
Oxidation Products: Starting materials or the final product can be susceptible to oxidation, especially if the reaction is run in the presence of air at high temperatures.
Q4: I'm having difficulty purifying my final pyrimidoquinoline product. What are some effective strategies?
A4: Purification can be challenging due to the presence of catalysts, unreacted starting materials, and side products.
-
Recrystallization: This is often the preferred method for crystalline solid products. The key is to find a solvent system where the product has high solubility at elevated temperatures but is sparingly soluble at lower temperatures, while impurities remain in solution.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica (B1680970) gel column chromatography is a standard purification technique.
-
Workup Procedure: Ensure your workup procedure is not contributing to product loss. Check all aqueous layers and filter media for any precipitated product.
Troubleshooting Guides
Issue: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your pyrimidoquinoline synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
-
Verify Starting Materials:
-
Purity: Ensure the purity of your aminopyrimidine, aldehyde, and β-dicarbonyl compound. Aldehydes are particularly susceptible to oxidation. Use freshly purified or distilled reagents if purity is questionable.
-
Stoichiometry: Carefully re-weigh your reagents and confirm the molar ratios. For many multicomponent reactions, an equimolar ratio is used, though sometimes a slight excess of one component can improve yields.
-
-
Check Reaction Conditions:
-
Temperature: Confirm that the reaction is maintained at the optimal temperature. Low temperatures may lead to an incomplete reaction, while high temperatures can cause decomposition or side reactions.
-
Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol (B145695) or acetic acid often favor multicomponent reactions. In some cases, solvent-free conditions or the use of green solvents like water can be highly effective.
-
Catalyst: Verify that the correct catalyst is being used at the optimal concentration. Both the type and amount of catalyst can dramatically affect the outcome. Some modern protocols have been developed to be catalyst-free.
-
-
Monitor the Reaction:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and can reveal the presence of stable intermediates or side products.
-
-
Evaluate the Workup and Purification:
-
Product can be lost during extraction, filtration, or chromatography steps. If your product is partially soluble in the aqueous phase, perform back-extractions of the aqueous layers. Check filter paper and glassware for any precipitated product.
-
Data Presentation: Optimizing Reaction Conditions
The yield of pyrimidoquinoline synthesis is highly dependent on the chosen methodology. The following tables summarize results from various studies, showcasing the impact of different catalysts and energy sources.
Table 1: Effect of Catalyst on the Synthesis of 5-Aryl-pyrimido[4,5-b]quinoline-diones
| Entry | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | L-proline | H₂O, 80 °C | 4-5 h | 88-95% | |
| 2 | DABCO (15 mol%) | H₂O, Reflux | 12 h | 83-96% | |
| 3 | β-Cyclodextrin | H₂O, 80 °C | 4-5 h | Good-Excellent | |
| 4 | [H₂-DABCO][HSO₄]₂ | EtOH–H₂O, 75 °C | 60-150 min | 85-95% | |
| 5 | t-BuOK (0.5 equiv) | EtOH, 90 °C | 5 min | 80-90% |
DABCO: 1,4-diazabicyclo[2.2.2]octane
Table 2: Comparison of Conventional Heating vs. Alternative Energy Sources
| Entry | Method | Conditions | Time | Yield (%) | Reference |
| 1 | Conventional Heating (Reflux) | Acetic Acid | 2-3 h | ~85-92% | |
| 2 | Ultrasound Irradiation | Acetic Acid, 60 °C | 2 h | ~88-95% | |
| 3 | Microwave Heating (400W) | DABCO, H₂O, 90 °C | 30 s | 85-98% | |
| 4 | UV (365 nm) Irradiation | Water-Glycerol, RT | 60-90 min | 85-98% |
Experimental Protocols & Mechanisms
General Protocol for Ultrasound-Assisted Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones
This protocol is a general guideline for a one-pot, three-component synthesis.
-
Reactant Mixture: In a suitable reaction vessel, combine the 6-aminopyrimidinone derivative (1.0 mmol), an aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol) in acetic acid (5.0 mL).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 60°C) for approximately 2 hours.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a cold solvent, such as ethanol, to remove residual starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Plausible Reaction Mechanism
The following diagram illustrates a plausible mechanism for the multicomponent synthesis of pyrimido[4,5-b]quinolines.
Caption: Plausible mechanism for a multicomponent pyrimidoquinoline synthesis.
Optimizing Reaction Parameters
The relationship between key reaction parameters and the desired outcome (yield) can be visualized to guide optimization efforts.
Caption: Logical relationships in optimizing reaction parameters for yield.
References
- 1. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with Pirolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Pirolate (CAS 55149-05-8) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (CAS 55149-05-8), also known as CP-32,387, is an antihistamine that functions as a histamine (B1213489) H1 receptor antagonist.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in the compound precipitating out of solution, leading to inaccurate experimental results and wasted reagents.
Q2: In which solvents is this compound soluble?
Q3: What is the recommended method for preparing a this compound stock solution?
The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO.[4] This stock solution can then be stored for future use. For cell culture experiments, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final desired working concentration.[1]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To redissolve the precipitate, you can try gentle warming of the solution in a 37°C water bath and vigorous vortexing or sonication. However, it is important to note that once a compound has significantly precipitated, it may be difficult to fully redissolve. Prevention is therefore the best strategy.
Q5: How can I prevent this compound from precipitating during my experiments?
Several strategies can be employed to prevent precipitation:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform one or more intermediate dilution steps in pre-warmed medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.
-
Maintain a Low Final DMSO Concentration: It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.
-
Use of Co-solvents: In some cases, the use of co-solvents such as polyethylene (B3416737) glycol (PEG), ethanol, or surfactants like Tween 80 may help to improve solubility, though their compatibility with your specific experimental system must be verified.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Medium
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately upon the addition of the this compound DMSO stock solution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to first determine the maximum soluble concentration using a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: this compound Precipitates Over Time in the Incubator
Symptoms: The medium is clear immediately after adding this compound, but a precipitate forms after several hours of incubation.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit but remained in a supersaturated state. Over time, the compound crystallizes out of solution. | Lower the final working concentration of this compound to below its determined maximum solubility. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. | Try reducing the serum concentration if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the drug treatment. |
| Temperature Fluctuations | Minor temperature fluctuations in the incubator can affect the solubility of the compound. | Ensure your incubator maintains a stable temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Addition to Media: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C and 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance is indicative of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizations
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to this receptor typically activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium and activate protein kinase C (PKC), respectively.
References
Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in histamine (B1213489) H1 receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during histamine H1 receptor binding experiments.
Q1: I'm observing a low signal-to-noise ratio in my radioligand binding assay. What are the potential causes and solutions?
A low signal-to-noise ratio (S/N) can make it difficult to obtain reliable data.[1] The S/N ratio is a measure of the specific binding signal's strength relative to the background noise.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Low Signal-to-Noise:
-
Problem: Low Specific Binding
-
Inactive Receptor: Ensure the receptor preparation has been stored correctly and has not degraded. Use a fresh preparation if in doubt.
-
Insufficient Receptor Concentration: The amount of membrane protein may be too low. A typical range is 100-500 µg of membrane protein per assay, but this should be optimized for your specific system.[2]
-
Radioligand Issues:
-
Verify the radioligand has not degraded. Check the expiration date and storage conditions.
-
The radioligand concentration may be too low. While concentrations at or below the dissociation constant (Kd) are recommended for competition assays, ensure it's high enough to produce a detectable signal.[3][4]
-
-
Suboptimal Assay Conditions:
-
Incubation Time: The incubation may not be long enough to reach equilibrium. Determine the optimal time through kinetic experiments (association and dissociation).
-
Temperature: Ensure the incubation is performed at the optimal temperature for receptor binding.
-
Buffer Composition: The buffer composition, including pH and ionic strength, can significantly impact binding. A common assay buffer is 50 mM Tris-HCl, pH 7.4.
-
-
-
Problem: High Non-Specific Binding (NSB)
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can lead to increased binding to non-receptor components.
-
Hydrophobic Radioligand: Lipophilic radioligands tend to have higher non-specific binding.
-
Insufficient Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Filter Binding: The radioligand may be binding to the filter paper. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.
-
Contaminants in Membrane Preparation: Ensure membranes are properly washed to remove any interfering substances.
-
Q2: My non-specific binding is very high in my [³H]mepyramine assay. How can I reduce it?
High non-specific binding (NSB) is a frequent challenge, especially with lipophilic compounds like mepyramine. Ideally, NSB should be less than 50% of the total binding.
Strategies to Reduce High Non-Specific Binding:
-
Optimize Radioligand Concentration: Use the lowest possible concentration of [³H]mepyramine that still provides a robust specific signal, ideally at or below its Kd.
-
Increase Wash Steps: Perform additional washes with ice-cold buffer immediately after filtration.
-
Use a Different Unlabeled Ligand for NSB Determination: A structurally different H1 antagonist at a high concentration (e.g., 10 µM mianserin) can be used to define NSB.
-
Add Bovine Serum Albumin (BSA) to the Buffer: BSA can help to block non-specific binding sites on the assay components.
-
Consider Quinine (B1679958) Addition: In tissues with high expression of mepyramine-binding proteins (MBP), such as the liver, quinine can be used to inhibit binding to MBP without affecting binding to the H1 receptor.
Q3: The binding affinity (Ki) of my test compound is different from published values. What could be the reason?
Discrepancies in Ki values can arise from several factors.
Potential Reasons for Ki Value Discrepancies:
-
Different Assay Conditions: Ki values are highly dependent on the experimental conditions. Variations in buffer composition, pH, temperature, and the specific radioligand used can all influence the results.
-
Choice of Radioligand: Different radioligands can bind to the receptor in slightly different ways, which can affect the apparent affinity of a competing compound.
-
Data Analysis Method: Ensure the Cheng-Prusoff equation is applied correctly, using the accurate Kd of the radioligand determined under your specific assay conditions. The Cheng-Prusoff equation is: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Receptor Source: The source of the receptor (e.g., cell line, tissue homogenate) and the species can lead to differences in binding affinities.
Q4: What are the alternatives to radioligand binding assays for studying H1 receptor interactions?
While radioligand binding assays are a gold standard, other methods can provide valuable information.
Alternative Assays:
-
GTPγS Binding Assays: This is a functional assay that measures the activation of G-proteins following agonist binding to the receptor. It can be used to differentiate between agonists, antagonists, and inverse agonists. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.
-
NanoBRET™ Assays: Bioluminescence Resonance Energy Transfer (BRET) assays can be used to study ligand binding in living cells. This technology avoids the need for radioactive materials.
-
Calcium Mobilization Assays: Since the H1 receptor is coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium, measuring changes in calcium levels can be used as a functional readout of receptor activation.
-
Scintillation Proximity Assay (SPA): This is a homogeneous radioligand binding assay that does not require a separation step to remove unbound radioligand, making it suitable for high-throughput screening.
Data Presentation: Histamine H1 Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of several common H1 receptor antagonists. Note that values can vary depending on the specific experimental conditions.
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| Cetirizine | Human H1 Receptor | ~6 | ||
| Levocetirizine | Human H1 Receptor | ~3 | ||
| Dextrocetirizine | Human H1 Receptor | ~100 | ||
| Desloratadine | Human H1 Receptor | > Cetirizine | ||
| Loratadine | Human H1 Receptor | > Fexofenadine | ||
| Fexofenadine | Human H1 Receptor | |||
| Diphenhydramine | ||||
| Carebastine | Human H1 Receptor | [³H]mepyramine | 75.86 | |
| Carebastine | Human H1 Receptor | Not Specified | 27 ± 4 | |
| Mianserin | Human H1 Receptor | [³H]mepyramine |
Experimental Protocols
Radioligand Competition Binding Assay ([³H]mepyramine)
This protocol describes a typical competition binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing human H1R).
-
Radioligand: [³H]mepyramine.
-
Test Compound: Unlabeled compound of interest.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the [³H]mepyramine solution in assay buffer at a concentration at or near its Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]mepyramine, and membrane preparation to the wells.
-
Non-specific Binding: Add the non-specific binding control, [³H]mepyramine, and membrane preparation.
-
Competition Binding: Add the test compound at various concentrations, [³H]mepyramine, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for a predetermined time (e.g., 4 hours) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This protocol outlines a functional assay to measure G-protein activation by H1 receptor agonists.
Materials:
-
Membrane Preparation: Membranes from cells expressing the histamine H1 receptor and the appropriate G-protein (Gαq).
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Agonist of interest.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl₂, and NaCl.
-
SPA beads (optional, for SPA format): Wheat germ agglutinin (WGA)-coated SPA beads.
Procedure (SPA format):
-
Incubation Mix: Prepare a mix containing membranes, GDP, and the test compound (agonist) in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
SPA Bead Addition: Add a suspension of WGA-coated SPA beads.
-
Second Incubation: Incubate for at least one hour to allow the membranes to bind to the beads.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured signal against the agonist concentration to determine the EC50 for G-protein activation.
Visualizations
Caption: Histamine H1 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
Technical Support Center: Troubleshooting Unexpected Results in Antihastamine Studies
Welcome to the Technical Support Center for Antihistamine Research. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during antihistamine studies. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and visualizations to guide your research.
Table of Contents
-
FAQs: Understanding Unexpected Results
-
Why is my antihistamine showing lower potency than expected?
-
What could cause a paradoxical increase in allergic response with antihistamine treatment?
-
My results show high variability between experiments. What are the common sources of this?
-
Why am I observing off-target effects with a supposedly selective antihistamine?
-
-
Troubleshooting In Vitro Assays
-
Guide 1: Histamine (B1213489) H1 Receptor Binding Assay
-
Guide 2: Mast Cell Degranulation & Histamine Release Assays
-
Guide 3: Schild Regression Analysis for Antagonist Affinity
-
Guide 4: Calcium Flux Assays
-
-
Troubleshooting In Vivo & Ex Vivo Models
-
Guide 5: Skin Wheal and Flare Test
-
-
Experimental Protocols
-
Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay
-
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
-
Data Tables
-
Table 1: Comparative H1 Receptor Binding Affinities (Ki) of Common Antihistamines
-
Table 2: Mast Cell Stabilizing Properties (IC50) of Select Antihistamines
-
FAQs: Understanding Unexpected Results
Q1: Why is my antihistamine showing lower potency than expected in my assay?
A: Lower than expected potency can stem from several factors related to compound integrity, experimental setup, or the biological system itself.
-
Compound Integrity: Ensure the compound is correctly stored to prevent degradation. Repeated freeze-thaw cycles can damage the compound. Prepare fresh solutions for each experiment from a high-quality stock.
-
Assay Conditions: Suboptimal assay conditions such as incorrect pH, temperature, or buffer composition can significantly impact results. For instance, some buffers may chelate calcium, affecting calcium flux assays.[1]
-
Receptor Density: In cell-based assays, low expression of the target receptor (e.g., H1 receptor) on your cell line will result in a weaker signal and an apparent decrease in potency.[1]
-
Agonist Concentration: In functional antagonism assays, using too high a concentration of the agonist (e.g., histamine) can overcome the inhibitory effect of your test compound, making it appear less potent.[1]
Q2: What could cause a paradoxical increase in allergic response with antihistamine treatment?
A: While rare, hypersensitivity reactions to antihistamines themselves have been reported. This paradoxical effect may be due to the antihistamine molecule, which can possess an ethylamine (B1201723) group resembling histamine's structure, potentially activating the H1 receptor in some individuals.[2] This is thought to be an IgE-independent mechanism. If you observe exacerbation of allergic symptoms in your model system, consider the possibility of a direct activating effect of your compound.
Q3: My results show high variability between experiments. What are the common sources of this?
A: High variability can make data interpretation difficult. Common sources include:
-
In Vitro Assays:
-
Inconsistent Cell Culture: Use cells within a consistent and low passage number range, as receptor expression can change over time.[1]
-
Reagent Preparation: Prepare fresh dilutions from a common stock solution for each experiment to minimize variability.
-
Pipetting and Washing: Inconsistent pipetting and washing techniques are major sources of variability, especially in ELISA-based assays.
-
-
In Vivo Models (e.g., Skin Prick Tests):
-
Operator Technique: Differences in the technique of performing the test can lead to significant inter-observer variability.
-
Patient/Animal Factors: Skin reactivity can be influenced by factors such as dermatographism, circadian rhythms, and underlying health conditions.
-
Test Location: There can be considerable variability in skin reactions at different sites on the same individual.
-
Q4: Why am I observing off-target effects with a supposedly selective antihistamine?
A: Off-target effects, sometimes referred to as adverse drug reactions (ADRs), can arise from several mechanisms:
-
Receptor Promiscuity: At high concentrations, a drug may bind to other receptors with lower affinity. For example, some first-generation antihistamines also have significant affinity for muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic side effects.
-
On-Target Effects in Different Tissues: The same receptor can mediate different effects in different tissues. For instance, H1 receptors in blood vessels mediate allergic responses, while H1 receptors in the brain can cause drowsiness.
-
hERG Channel Inhibition: A critical off-target effect for many drugs, including some older antihistamines like terfenadine (B1681261) and astemizole, is the blockade of the hERG potassium channel in the heart, which can lead to life-threatening arrhythmias. This has led to the withdrawal of some antihistamines from the market.
Troubleshooting In Vitro Assays
Guide 1: Histamine H1 Receptor Binding Assay
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. | 1. Use a radioligand concentration at or below its Kd value. |
| 2. Insufficient blocking of non-specific sites. | 2. Ensure adequate blocking agents (e.g., BSA) are used in the assay buffer. | |
| 3. Radioligand is "sticky" or has degraded. | 3. Test a different radioligand or use a fresh batch. | |
| 4. Insufficient washing during filtration. | 4. Optimize the number and volume of washes with ice-cold buffer to remove unbound radioligand. | |
| Low Specific Binding / Poor Signal Window | 1. Low receptor density in the membrane preparation. | 1. Confirm receptor expression levels (e.g., via Western blot). Use a cell line with higher expression or increase the amount of membrane protein per well. |
| 2. Inactive receptor preparation. | 2. Ensure proper membrane preparation and storage to maintain receptor integrity. | |
| 3. Radioligand has low affinity or is degraded. | 3. Verify radioligand activity and use a fresh aliquot. | |
| Inconsistent Results (High CV%) | 1. Inaccurate pipetting. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| 2. Incomplete mixing of reagents. | 2. Ensure all components are thoroughly mixed before and during incubation. | |
| 3. Temperature fluctuations during incubation. | 3. Use a temperature-controlled incubator and allow all reagents to reach assay temperature before use. |
Guide 2: Mast Cell Degranulation & Histamine Release Assays
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous Release (High Background) | 1. Poor cell health or over-confluent cells. | 1. Use healthy, log-phase cells. Avoid letting cells become over-confluent before the assay. |
| 2. Mechanical stress during cell handling. | 2. Handle cells gently during washing and plating steps. Avoid vigorous pipetting. | |
| 3. Contaminants in media or reagents. | 3. Use fresh, sterile media and reagents. Test for endotoxin (B1171834) contamination. | |
| 4. Inappropriate buffer conditions (e.g., pH, temperature). | 4. Optimize buffer composition and ensure physiological pH and temperature are maintained. | |
| Low or No Degranulation Signal | 1. Ineffective stimulus (e.g., antigen, compound 48/80). | 1. Confirm the activity and optimal concentration of the stimulus in your cell model. |
| 2. Low receptor expression (e.g., FcεRI) on mast cells. | 2. Verify receptor expression. For IgE-mediated degranulation, ensure adequate sensitization with IgE. | |
| 3. Insufficient incubation time for degranulation. | 3. Optimize the stimulation time (typically 30-60 minutes). | |
| High Variability in Results | 1. Inconsistent cell numbers per well. | 1. Ensure accurate and consistent cell counting and plating. |
| 2. Uneven distribution of stimulus or test compound. | 2. Mix the plate gently after adding reagents to ensure even distribution. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. |
Guide 3: Schild Regression Analysis for Antagonist Affinity
| Problem | Potential Cause | Recommended Solution |
| Schild Plot Slope is Significantly Less Than 1.0 | 1. Non-competitive antagonism (e.g., allosteric modulation). | 1. The antagonist may not be binding to the same site as the agonist. This is a valid result that characterizes the antagonist's mechanism. |
| 2. System has not reached equilibrium. | 2. Increase the incubation time with the antagonist to ensure equilibrium is reached. | |
| 3. Presence of multiple receptor subtypes with different affinities for the antagonist. | 3. This can result in "atypical" plots. Consider using a more selective agonist or a cell line expressing a single receptor subtype. | |
| Schild Plot Slope is Significantly Greater Than 1.0 | 1. Antagonist is inhibiting an agonist uptake mechanism. | 1. This can artificially increase the apparent potency of the antagonist. Consider using uptake inhibitors in your assay. |
| 2. Complex drug-receptor interactions. | 2. The antagonist may have additional pharmacological actions that are influencing the response. | |
| Non-parallel Shift in Agonist Dose-Response Curves | 1. Insurmountable or non-competitive antagonism. | 1. The antagonist's effect cannot be overcome by increasing the agonist concentration. This suggests a non-competitive mechanism. |
| 2. The antagonist has agonist activity at higher concentrations. | 2. Test the antagonist alone to check for any intrinsic agonist effects. |
Guide 4: Calcium Flux Assays
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Low receptor expression on cells. | 1. Confirm receptor expression (e.g., via qPCR or Western blot). |
| 2. Insufficient loading of calcium-sensitive dye. | 2. Optimize dye concentration and loading time. | |
| 3. High background fluorescence from media or plates. | 3. Use low-autofluorescence media and black-walled, clear-bottom plates. | |
| 4. Dye saturation with high agonist concentrations. | 4. High-affinity dyes can become saturated, underestimating the maximal response. Consider using a lower affinity dye for robust responses. | |
| High Background Signal | 1. Dye leakage from cells. | 1. Ensure the de-esterification step after loading is complete and wash cells properly. |
| 2. Autofluorescence of the test compound. | 2. Run a control with the compound alone (no cells) to check for intrinsic fluorescence. | |
| Inconsistent or Variable Signal | 1. Uneven dye loading. | 1. Ensure a homogenous cell suspension during the dye loading step. |
| 2. Fluctuations in temperature. | 2. Maintain a stable temperature throughout the assay, as calcium signaling is temperature-sensitive. |
Troubleshooting In Vivo & Ex Vivo Models
Guide 5: Skin Wheal and Flare Test
| Problem | Potential Cause | Recommended Solution |
| False-Negative Result (No reaction when one is expected) | 1. Concurrent use of medications that suppress skin reactivity (e.g., other antihistamines, topical corticosteroids). | 1. Ensure an adequate washout period for interfering medications before testing. |
| 2. Decreased skin reactivity. | 2. Skin reactivity can be lower in infants and the elderly. | |
| 3. Improper testing technique (e.g., insufficient prick depth). | 3. Standardize the technique and device used for skin prick testing. | |
| False-Positive Result (Reaction in negative control) | 1. Dermatographism (skin wheals upon stroking or scratching). | 1. A wheal in the negative control makes interpretation difficult. If the allergen wheal is significantly larger, it may still be considered positive. |
| 2. Irritant reaction to the test substance or diluent. | 2. Ensure the allergen extract is not an irritant at the concentration used. | |
| High Variability in Wheal/Flare Size | 1. Inter-operator variability in technique. | 1. Standardize the testing procedure and use the same operator for comparative studies. |
| 2. Intra-subject variability. | 2. Skin reactivity can vary based on the test site, time of day, and menstrual cycle. Standardize these conditions as much as possible. | |
| 3. Measurement error. | 3. Use a standardized method for measuring wheal and flare (e.g., average diameter or scanned area). Consider using a histamine equivalent prick (HEP)-index to correct for skin sensitivity. |
Experimental Protocols
Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the H1 receptor.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Antihistamine of interest, serially diluted.
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter & Cocktail.
2. Procedure:
-
Reaction Setup: In assay tubes, combine the receptor membranes, a fixed concentration of [³H]-mepyramine (typically at or near its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For NSB, add the NSB control.
-
Incubation: Incubate the mixture for 60 minutes at 25°C to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the specific binding data against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the enzyme β-hexosaminidase as a marker for mast cell degranulation. The RBL-2H3 cell line is a common model.
1. Materials:
-
Cells: RBL-2H3 cells.
-
Sensitizing Agent: Anti-dinitrophenyl (DNP) Immunoglobulin E (IgE).
-
Stimulus (Antigen): DNP-human serum albumin (HSA).
-
Test Compound: Antihistamine of interest.
-
Assay Buffer: Tyrode's buffer or similar physiological buffer.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.5.
-
Lysis Buffer: 0.1% Triton X-100 in assay buffer.
-
Spectrophotometer (Plate Reader) at 405 nm.
2. Procedure:
-
Cell Plating & Sensitization: Plate RBL-2H3 cells in a 96-well plate. Sensitize the cells by incubating with anti-DNP IgE overnight.
-
Washing: Wash the cells with assay buffer to remove unbound IgE.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (or buffer for control wells) for a defined period (e.g., 30 minutes).
-
Stimulation: Add the DNP-HSA antigen to all wells except the spontaneous release (negative control) and total release (lysis) wells. Incubate for 30-60 minutes at 37°C.
-
Total Release Control: Add lysis buffer to the designated total release wells.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Enzymatic Reaction: Add the pNAG substrate to the collected supernatants and incubate.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at 405 nm.
3. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100
-
Plot the % Release against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value of the antihistamine.
Data Tables
Table 1: Comparative H1 Receptor Binding Affinities (Ki) of Common Antihistamines
| Antihistamine | Generation | H1 Receptor Ki (nM) | Notes |
| Diphenhydramine | First | ~30-100 | Also has significant antimuscarinic activity. |
| Chlorpheniramine | First | ~3-10 | Sedating properties. |
| Hydroxyzine | First | ~1-2 | Potent, but highly sedating. |
| Cetirizine | Second | ~6 | Active metabolite of hydroxyzine, less sedating. |
| Levocetirizine | Third | ~3 | Levorotatory enantiomer of cetirizine, considered the main active form. |
| Loratadine | Second | ~20-50 | Pro-drug, metabolized to desloratadine. |
| Desloratadine | Third | ~1-3 | Active metabolite of loratadine. |
| Fexofenadine | Third | ~10-30 | Active metabolite of terfenadine, lacks cardiotoxicity. |
| Carebastine | Second | ~27-76 | Active metabolite of ebastine. |
Note: Ki values can vary between studies depending on the assay conditions and radioligand used. The values presented are approximate ranges for comparative purposes.
Table 2: Mast Cell Stabilizing Properties (IC50) of Select Antihistamines
| Antihistamine | Generation | Mast Cell Stabilization (IC50) | Notes |
| Ketotifen | Second | ~50-100 µM | Known to have mast cell stabilizing properties in addition to H1 antagonism. |
| Cetirizine | Second | ~100 µM - 1 mM | Shows mast cell stabilizing effects at higher concentrations. |
| Diphenhydramine | First | >1 mM | Less potent mast cell stabilizing effect compared to cetirizine. |
| Desloratadine | Third | Reported to have mast cell-stabilizing properties independent of H1 receptor binding. | Quantitative IC50 values are less consistently reported in comparative studies. |
Note: The mast cell stabilizing effects of many antihistamines often occur at concentrations higher than those required for H1 receptor antagonism.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Simplified H1 receptor signaling cascade via the Gq/11 pathway.
Experimental Workflow: Competitive H1 Receptor Binding Assay
References
Technical Support Center: Pirolate (Glycopyrrolate) Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pirolate (the active ingredient Glycopyrrolate) in various solvents and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Glycopyrrolate?
A1: The primary chemical degradation pathway for Glycopyrrolate is ester hydrolysis.[1] This reaction is highly dependent on the pH of the solution. The ester linkage is susceptible to cleavage, especially at neutral to alkaline pH, yielding major degradation products such as α-cyclopentyl mandelic acid.[2]
dot
Caption: Primary degradation pathway of Glycopyrrolate.
Q2: How does pH affect the stability of Glycopyrrolate in aqueous solutions?
A2: Glycopyrrolate is most stable in acidic conditions. Solutions with a pH between 2.0 and 3.0 show high stability.[1] As the pH increases above 6.0, the rate of ester hydrolysis accelerates significantly, leading to rapid degradation of the active compound.[1] Therefore, for maximum stability in aqueous solutions, it is critical to maintain an acidic pH.
Q3: What are the recommended solvents and storage conditions for Glycopyrrolate stock solutions?
A3: For research purposes, Glycopyrrolate powder is soluble in water (≥24 mg/mL) and alcohol.[3] Given its high stability at low pH, preparing initial stock solutions in sterile water for injection (which typically has a pH of 2-3) is recommended. For long-term storage, it is advisable to store stock solutions at refrigerated temperatures (2-8°C). Aqueous solutions have been shown to be stable for at least 7 months at 4°C and room temperature. Avoid preparing stock solutions in alkaline buffers.
Q4: My Glycopyrrolate solution was subjected to elevated temperatures. Is it still viable?
A4: Elevated temperatures can accelerate degradation. In one study, an oral solution of Glycopyrrolate showed significant degradation after being stored at 45°C for over two months. It is recommended to re-verify the concentration and purity of any solution exposed to high temperatures using an appropriate analytical method, such as HPLC, before use.
Q5: Can I use common laboratory solvents like DMSO, Methanol (B129727), or Acetonitrile?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Loss of Potency / Inconsistent Results | Degradation of Glycopyrrolate due to improper solvent pH or storage. | Ensure stock solutions are prepared in an acidic aqueous solvent or appropriate organic solvent and stored at 2-8°C. Avoid buffers with a pH > 6.0. Verify compound integrity via HPLC analysis. |
| Precipitate Forms in Admixture | Mixing Glycopyrrolate (pH 2-3) with an alkaline drug or buffer. | Because of its low pH, mixing Glycopyrrolate with alkaline solutions can cause precipitation. Prepare dilutions separately and check for physical compatibility before combining. |
| Solution Exposed to High Heat or Prolonged Light | Accelerated thermal or photolytic degradation. | While Glycopyrrolate appears relatively stable under photolytic stress compared to other conditions, heat can be a factor. Qualify the material by HPLC to confirm it still meets the required specifications for your experiment. |
Stability Data Summary
The following tables summarize data from forced degradation studies. These studies expose the drug to harsh conditions to understand its intrinsic stability and degradation pathways. The percentage of degradation indicates the amount of Glycopyrrolate lost under the specified conditions.
Table 1: Degradation of Glycopyrrolate Under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Reference |
|---|---|---|---|
| Acid (0.1 M HCl) | 24 hours | 17.2% | |
| Alkali (0.1 M NaOH) | 24 hours | 17.1% | |
| Oxidative (3% H₂O₂) | 24 hours | 6.3% |
| Thermal (50°C) | 24 hours | 5.6% | |
Table 2: Additional Forced Degradation Data for Glycopyrrolate
| Stress Condition | Duration | % Degradation | Reference |
|---|---|---|---|
| Acid (0.1M HCl) | 6 hours (at 60°C) | 3.5% | |
| Alkali (0.1M NaOH) | 6 hours (at 60°C) | 3.1% | |
| Oxidative (10% H₂O₂) | 6 hours (at 60°C) | 1.19% | |
| Thermal (70°C) | 24 hours | 0.35% |
| Photolytic (UV Light) | 24 hours | 0.34% | |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Glycopyrrolate
This protocol outlines a general method for assessing the stability of a Glycopyrrolate solution. It is based on typical methods found in the literature and should be optimized for your specific equipment and needs.
dot
Caption: General workflow for a Glycopyrrolate stability study.
1. Objective: To determine the concentration of Glycopyrrolate over time in a specific solvent and storage condition and to detect the formation of degradation products.
2. Materials & Reagents:
-
Glycopyrrolate reference standard
-
Solvent/buffer of interest
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Buffer salts (e.g., potassium phosphate (B84403) monobasic)
-
Volumetric flasks and pipettes
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 30 mM Potassium Phosphate Monobasic in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient elution may be necessary to separate the parent peak from degradants. This must be developed and optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: ~220 nm
-
Injection Volume: 10-20 µL
5. Procedure:
-
Standard & Solution Preparation:
-
Prepare a stock solution of Glycopyrrolate reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples (e.g., 5-250 µg/mL).
-
Prepare your experimental Glycopyrrolate solution in the solvent/buffer you wish to test.
-
-
Stability Study Setup:
-
Dispense the experimental solution into multiple vials and store them under the desired conditions (e.g., 4°C, 25°C, 45°C). Protect from light if photostability is not the variable being tested.
-
Designate one set of vials as your "T=0" (time zero) control.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
-
Dilute the sample to a concentration that falls within the linear range of your calibration curve.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the T=0 and stability samples.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of Glycopyrrolate in each sample based on its peak area.
-
Calculate the percentage of Glycopyrrolate remaining at each time point relative to the T=0 sample (% Remaining = [Concentration(t) / Concentration(t=0)] * 100).
-
Examine the chromatograms for any new peaks, which indicate degradation products. The "peak purity" of the Glycopyrrolate peak can also be assessed if using a PDA detector.
-
References
Validation & Comparative
A Comparative Guide to the Structural Activity Relationship of Pirolate (Glycopyrrolate) Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pirolate (glycopyrrolate) and its analogues, focusing on their structural activity relationships (SAR). The content herein is based on published experimental data to provide an objective analysis of their performance as anticholinergic agents.
Introduction to this compound (Glycopyrrolate)
This compound, with the active ingredient glycopyrrolate (B1671915), is a quaternary ammonium (B1175870) antimuscarinic agent.[1] It functions by competitively blocking acetylcholine (B1216132) at parasympathomimetic sites, leading to smooth muscle relaxation and a reduction in secretions from salivary, tracheobronchial, and pharyngeal glands.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to non-quaternary anticholinergics.[2] Glycopyrrolate is a muscarinic receptor antagonist used in perioperative care to inhibit salivary and respiratory secretions and to prevent reflex bradycardia.[2] The exploration of glycopyrrolate analogues is primarily driven by the desire to develop "soft drugs" – compounds that are active locally but are quickly metabolized to inactive forms systemically, thus reducing side effects.[1]
Comparative Analysis of this compound Analogues
Recent research has focused on the design of "soft" glycopyrrolate analogues that retain local anticholinergic activity but have a shorter duration of action and fewer systemic side effects. Below is a summary of the pharmacological data for two such analogues, a methoxycarbonylphenyl-cyclopentylacetoxy-N,N-dimethyl-3-pyrrolidinium methyl sulfate (B86663) (SG) and its analog, methoxycarbonylphenylcyclopentyl-acetoxyethyl-N,N,N-trimethylammonium methyl sulfate (SGA), as well as N-substituted glycopyrrolate analogues (SGM and SGE) and their pure 2R isomers.
| Compound | Receptor Binding Affinity (pA2) | Muscarinic Subtype Selectivity (m3/m2) | In Vivo Potency (Bradycardia Prevention) | Duration of Action | Systemic Side Effects (Contralateral Pupil Dilation) |
| Glycopyrrolate | High | - | High | Long | Observed |
| SG | Moderate | Selective | As potent as atropine-MeBr | Significantly shorter than glycopyrrolate | Not Observed |
| SGA | Lower (10x less potent than SG) | - | As potent as atropine-MeBr | Significantly shorter than glycopyrrolate | Not Observed |
| 2R-SGM | Close to glycopyrrolate | - | - | Considerably less than glycopyrrolate | Not Observed |
| 2R-SGE | Close to glycopyrrolate | - | - | Considerably less than glycopyrrolate | Not Observed |
Data synthesized from studies by Ji et al. (2000) and Somogyi et al. (2005).
Structural Activity Relationship (SAR) Insights
The general SAR for muscarinic antagonists provides a framework for understanding the activity of glycopyrrolate and its analogues.
-
Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. This feature also restricts the molecule's ability to cross the blood-brain barrier.
-
Esteratic Group: The ester linkage is a common feature in potent anticholinergics and is important for binding.
-
Hydrophobic Groups (R1 and R2): For high antagonist potency, bulky, hydrophobic groups such as phenyl, cyclohexyl, or cyclopentyl rings are necessary. In glycopyrrolate, these are the phenyl and cyclopentyl rings.
-
Hydroxyl Group (R3): The presence of a hydroxyl group can increase potency, likely through hydrogen bonding with the receptor.
-
Chain Length: The distance between the ester group and the nitrogen atom influences activity, with two methylene (B1212753) units often being optimal.
The "soft" analogues SG, SGA, SGM, and SGE were designed based on these principles, with modifications intended to introduce metabolic instability, leading to a shorter duration of action and reduced systemic effects. The stereochemistry is also critical, with the pure 2R isomers of SGM and SGE showing greater activity, highlighting the importance of a specific spatial arrangement for receptor interaction.
Experimental Protocols
This in vitro assay is used to determine the potency of a muscarinic antagonist.
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The tissue is stimulated with a muscarinic agonist (e.g., carbachol) to induce contraction, which is measured isometrically.
-
Antagonist Application: The antagonist (e.g., SG, SGA) is added to the bath at various concentrations prior to the addition of the agonist.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of the antagonist are plotted. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is calculated to quantify the antagonist's potency.
This test assesses the local activity and potential for systemic side effects of topically applied anticholinergics.
-
Animal Model: Albino rabbits are used for this study.
-
Drug Administration: A solution of the test compound (e.g., SG, SGA, glycopyrrolate) is instilled into one eye of the rabbit. The contralateral eye receives a control solution (e.g., water).
-
Pupil Diameter Measurement: The diameter of the pupils in both eyes is measured at regular intervals.
-
Evaluation: An increase in pupil diameter (mydriasis) in the treated eye indicates local anticholinergic activity. The absence of mydriasis in the contralateral eye suggests a lack of systemic absorption and effect, a key characteristic of a "soft" drug.
This in vivo model evaluates the systemic anticholinergic activity on the heart.
-
Animal Preparation: Rats are anesthetized, and their heart rate is continuously monitored.
-
Bradycardia Induction: A muscarinic agonist, carbachol (B1668302), is administered intravenously to induce a slowing of the heart rate (bradycardia).
-
Antagonist Pre-treatment: Different doses of the antagonist (e.g., SG, SGA, atropine-MeBr) are administered prior to the carbachol challenge.
-
Assessment: The ability of the antagonist to prevent or attenuate the carbachol-induced bradycardia is measured. This provides an indication of the compound's in vivo potency and duration of action on cardiac muscarinic receptors.
Visualizations
Caption: Mechanism of action of this compound analogues as muscarinic receptor antagonists.
Caption: Workflow for the pharmacological evaluation of this compound analogues.
References
Clarification: Pirolate (Glycopyrrolate) is Not an H1 Receptor Antagonist
It is important to clarify a central point before proceeding. The request concerns the validation of H1 receptor antagonism for Pirolate. However, this compound is a brand name for the drug Glycopyrrolate[1]. Extensive pharmacological data classifies Glycopyrrolate not as a histamine (B1213489) H1 receptor antagonist, but as a muscarinic receptor antagonist, also known as an anticholinergic agent[2][3][4][5].
Glycopyrrolate's mechanism of action involves competitively blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors located in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. This action leads to effects such as reduced salivary and respiratory secretions, decreased gastric acid production, and prevention of reflex bradycardia, making it useful in anesthesia and for treating conditions like peptic ulcers and severe drooling. It does not interact with histamine H1 receptors and thus is not an antihistamine.
Therefore, a direct comparison of this compound's H1 receptor antagonism is not feasible. To fulfill the objective of providing a useful comparison guide for researchers, this document will instead focus on validating and comparing established first- and second-generation H1 receptor antagonists.
Comparison Guide to H1 Receptor Antagonism
This guide provides a comparative analysis of representative first- and second-generation histamine H1 receptor antagonists, focusing on experimental data that validates their mechanism of action.
Selected H1 Receptor Antagonists for Comparison:
-
First-Generation: Diphenhydramine
-
Second-Generation: Loratadine, Cetirizine, Fexofenadine
Data Presentation
Table 1: Comparative H1 Receptor Binding Affinity
Binding affinity (Ki) is a measure of how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity. The data below was obtained from radioligand binding assays using cloned human H1 receptors.
| Compound | Generation | H1 Receptor Binding Affinity (Ki) in nM | Reference |
| Diphenhydramine | First | Varies by study; often cited in the 10-50 nM range | General knowledge |
| Loratadine | Second | 16 - 138 nM | |
| Cetirizine | Second | 6 - 47 nM | |
| Fexofenadine | Second | 10 - 175 nM |
Note: Ki values can vary between studies and experimental conditions (e.g., cell line, radioligand used).
Table 2: Comparative In Vivo H1 Receptor Occupancy in the Brain
Receptor occupancy, particularly in the central nervous system (CNS), is a key differentiator between first- and second-generation antihistamines. High CNS H1 receptor occupancy is associated with sedative effects. These data are typically obtained from Positron Emission Tomography (PET) imaging studies in humans.
| Compound | Generation | Dose Administered | Mean Brain H1 Receptor Occupancy (H₁RO) | Sedative Potential | Reference |
| Diphenhydramine | First | 30 mg | ~56% | High | |
| Loratadine | Second | 10 mg | ~12% | Low | |
| Cetirizine | Second | 20 mg (above-label) | ~30% | Low to Moderate | |
| Fexofenadine | Second | Up to 360 mg | ~0% | Very Low |
Mandatory Visualization
References
- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tricyclic Antihistamine Structures: A Guide for Researchers
This guide provides a detailed comparative analysis of the chemical structures and pharmacological profiles of common tricyclic antihistamines. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data. The information is presented to facilitate understanding of the structure-activity relationships that govern the efficacy and side-effect profiles of these widely used therapeutic agents.
Introduction to Tricyclic Antihistamines
Tricyclic antihistamines are a class of drugs characterized by a three-ringed chemical structure.[1] They are primarily known for their antagonist activity at the histamine (B1213489) H1 receptor, which mediates allergic responses. These compounds are broadly classified into first- and second-generation agents. First-generation tricyclic antihistamines, such as promethazine (B1679618) and cyproheptadine, readily cross the blood-brain barrier, leading to sedative and anticholinergic side effects. Second-generation agents, including loratadine (B1675096) and its active metabolite desloratadine (B1670295), were developed to minimize central nervous system effects, offering a more favorable safety profile.[2]
The core tricyclic scaffold can be modified in various ways, leading to compounds with differing potencies and selectivities. The two primary tricyclic core structures found in this class of antihistamines are the phenothiazine (B1677639) and the dibenzocycloheptene ring systems.
Structural Classes and Key Features
Phenothiazine Derivatives
Promethazine is a classic example of a phenothiazine-based antihistamine. The phenothiazine nucleus consists of two benzene (B151609) rings fused to a central thiazine (B8601807) ring. The nature and position of substituents on this tricyclic system, as well as the composition of the aminoalkyl side chain, are critical determinants of its pharmacological activity.
Dibenzocycloheptene Derivatives
Cyproheptadine, loratadine, and desloratadine are based on a dibenzocycloheptene core, where two benzene rings are fused to a seven-membered cycloheptene (B1346976) ring. Variations in the side chain and substitutions on the tricyclic ring system distinguish these compounds from one another and influence their pharmacological properties.
Comparative Performance Data
The following tables summarize the key performance indicators for selected first- and second-generation tricyclic antihistamines. The data presented includes receptor binding affinities (Ki), a measure of how tightly a drug binds to a receptor, and clinical effects related to sedation and anticholinergic activity.
Table 1: Chemical Structures of Selected Tricyclic Antihistamines
| Antihistamine | Generation | Tricyclic Core | Chemical Structure |
| Promethazine | First | Phenothiazine | |
| Cyproheptadine | First | Dibenzocycloheptene | |
| Loratadine | Second | Dibenzocycloheptene | |
| Desloratadine | Second | Dibenzocycloheptene |
Table 2: Receptor Binding Affinities (Ki, nM) of Tricyclic Antihistamines
| Antihistamine | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Promethazine | 0.8 | 2.9 | 2.6 |
| Cyproheptadine | 0.3 | 2.0 | 100 |
| Loratadine | 25 | >10,000 | >10,000 |
| Desloratadine | 0.9 | 130 | 150 |
Lower Ki values indicate higher binding affinity.
Table 3: Clinical Effects of Tricyclic Antihistamines
| Antihistamine | Sedation (Brain H1 Receptor Occupancy) | Anticholinergic Activity (pA2) |
| Promethazine | High (~80%) | 8.9 |
| Cyproheptadine | High (Data not available) | 8.2 |
| Loratadine | Low (11.7 ± 19.5%)[3] | 5.8 |
| Desloratadine | Low (6.47 ± 10.5%)[2] | 6.7 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This protocol describes a method to determine the binding affinity of a test compound for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compounds: Tricyclic antihistamines of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, [³H]-mepyramine at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Assay for Anticholinergic Activity (pA2) by Schild Analysis
This protocol outlines a method to quantify the anticholinergic activity of a test compound by determining its pA2 value using a functional bioassay.[4]
Materials:
-
Isolated Tissue: Guinea pig ileum or other smooth muscle preparation rich in muscarinic receptors.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: The tricyclic antihistamine being tested.
-
Organ Bath Setup: With physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Isotonic Transducer and Data Acquisition System.
Procedure:
-
Tissue Preparation: Mount a segment of the isolated tissue in the organ bath containing the physiological salt solution and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Schild Plot Construction: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone) for each antagonist concentration. Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
pA2 Determination: The x-intercept of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
The structural variations within the tricyclic antihistamine class have profound effects on their pharmacological profiles. First-generation agents, with their phenothiazine or dibenzocycloheptene cores and specific side-chain conformations, exhibit high affinity for histamine H1 receptors but also interact with muscarinic and adrenergic receptors, leading to their characteristic sedative and anticholinergic effects. Second-generation tricyclic antihistamines, such as loratadine and desloratadine, have been structurally modified to reduce their ability to cross the blood-brain barrier and to decrease their affinity for off-target receptors, resulting in a significantly improved side-effect profile. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel antihistamines with enhanced efficacy and safety.
References
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
Comparative Analysis of Pirolate (Glycopyrrolate) Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Pirolate, the brand name for glycopyrrolate (B1671915). The focus is on its cross-reactivity with receptors other than its primary targets. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key processes to aid in the objective assessment of glycopyrrolate's selectivity.
Executive Summary
Glycopyrrolate is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its primary clinical applications include the reduction of salivary, tracheobronchial, and pharyngeal secretions, as well as diminishing the volume and free acidity of gastric secretions. Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects compared to tertiary amine anticholinergics like atropine.
This guide compiles the available binding affinity data for glycopyrrolate, which primarily focuses on its high affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Notably, comprehensive public data on its cross-reactivity with a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters is limited. The subsequent sections detail the experimental protocols that are industry-standard for determining such receptor cross-reactivity profiles.
Quantitative Data: Receptor Binding Affinity of Glycopyrrolate
The following table summarizes the known binding affinities of glycopyrrolate for its primary targets, the muscarinic acetylcholine receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Reference |
| Muscarinic M1 | 0.5 - 3.6 | |
| Muscarinic M2 | 0.5 - 3.6 | |
| Muscarinic M3 | 0.5 - 3.6 | |
| Muscarinic M4 | High Affinity (equipotent to M1-M3) | |
| Muscarinic M5 | High Affinity (equipotent to M1-M3) | |
| Non-Muscarinic Receptors | ||
| Adrenergic, Dopaminergic, Serotonergic, etc. | Data not publicly available |
Note: While specific Kᵢ values for M4 and M5 receptors are not detailed in the cited literature, glycopyrrolate is consistently reported to have high and equipotent affinity across all five muscarinic receptor subtypes. The lack of data for non-muscarinic receptors highlights a gap in the publicly available pharmacological profile of glycopyrrolate.
Experimental Protocols
To determine the cross-reactivity of a compound like glycopyrrolate, two primary types of in vitro assays are employed: radioligand binding assays to assess binding affinity and functional assays to determine antagonist activity.
Radioligand Binding Assay for Receptor Cross-Reactivity
This protocol outlines a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitor constant (Kᵢ) of glycopyrrolate at a panel of non-muscarinic receptors.
Materials:
-
Cell membranes or recombinant cells expressing the target receptors.
-
A specific radioligand for each target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors).
-
Glycopyrrolate solutions at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, the specific radioligand at a concentration close to its Kₔ, and varying concentrations of glycopyrrolate.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the glycopyrrolate concentration. The IC₅₀ (the concentration of glycopyrrolate that inhibits 50% of the specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the use of a Schild analysis to determine the functional antagonist activity of glycopyrrolate at a given receptor.
Objective: To determine the pA₂ value for glycopyrrolate, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Materials:
-
Isolated tissue or cells expressing the target receptor and capable of a measurable functional response (e.g., muscle contraction, second messenger production).
-
A suitable agonist for the target receptor.
-
Glycopyrrolate solutions at various concentrations.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath or cell culture setup with a system to measure the functional response.
Procedure:
-
Baseline Response: Generate a cumulative concentration-response curve for the agonist in the absence of glycopyrrolate.
-
Antagonist Incubation: In separate experiments, pre-incubate the tissue or cells with a fixed concentration of glycopyrrolate for a time sufficient to reach equilibrium.
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the fixed concentration of glycopyrrolate.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of glycopyrrolate.
-
Data Analysis:
-
For each concentration of glycopyrrolate, calculate the concentration ratio (CR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Create a Schild plot by graphing log(CR-1) on the y-axis against the negative logarithm of the molar concentration of glycopyrrolate on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways
The primary mechanism of action of glycopyrrolate is the blockade of muscarinic acetylcholine receptors. These receptors are involved in numerous signaling pathways. The diagram below illustrates the general signaling cascade initiated by acetylcholine at muscarinic receptors and its inhibition by glycopyrrolate.
Caption: Glycopyrrolate's mechanism of action at muscarinic receptors.
Conclusion
This compound (glycopyrrolate) is a potent and high-affinity antagonist of all five muscarinic acetylcholine receptor subtypes. While its on-target pharmacology is well-established, there is a lack of publicly available data regarding its cross-reactivity with other receptor systems. The experimental protocols detailed in this guide provide a framework for conducting the necessary studies to fully elucidate the selectivity profile of glycopyrrolate. For drug development professionals, understanding the potential for off-target interactions is crucial for a comprehensive safety and efficacy assessment. Further research into the broader receptor pharmacology of glycopyrrolate is warranted to complete its pharmacological profile.
References
A Comparative Guide to "Pirolate" (Bilastine) and Other Second-Generation H1 Antagonists
Disclaimer: The compound "Pirolate" is not a recognized H1 antagonist in publicly available scientific literature or drug databases. This guide will therefore use Bilastine , a modern, second-generation H1 antagonist, as a representative molecule for the purpose of this comparative analysis. The data presented for Bilastine serves as a benchmark against other current H1 antagonists.
This guide provides an objective comparison of Bilastine's performance with other leading second-generation H1 antagonists, supported by experimental data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Bilastine is a potent and highly selective histamine (B1213489) H1 receptor antagonist.[1][2] In allergic responses, histamine is released from mast cells and binds to H1 receptors, triggering symptoms.[1][2] Like other second-generation antihistamines, Bilastine acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor.[3] This action not only blocks the effects of histamine but also reduces the receptor's basal activity, effectively suppressing the allergic cascade. Bilastine demonstrates high specificity for the H1 receptor with negligible affinity for other receptor types, and it does not interact with the cytochrome P450 system.
Data Presentation: Preclinical and Clinical Benchmarking
The following tables summarize quantitative data from in vitro studies and head-to-head clinical trials, comparing Bilastine to other widely used second-generation H1 antagonists.
Table 1: In Vitro Receptor Binding Affinity and Potency
This table compares the binding affinity (Ki) and functional potency (IC50) of various H1 antagonists for the human H1 receptor. Lower values indicate higher affinity and potency.
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Bilastine ("this compound") | 44 - 64 | 38 (2.5 min preincubation) |
| Cetirizine | 6 - 47 | - |
| Levocetirizine | 2 | - |
| Fexofenadine | 10 - 175 | - |
| Desloratadine | 0.4 - 0.87 | - |
| Loratadine | 16 - 138 | - |
| Azelastine | - | 273 (2.5 min preincubation) |
| Olopatadine | - | 1369 (2.5 min preincubation) |
Table 2: Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)
This table summarizes the results from a randomized, double-blind, parallel-group study comparing the efficacy of Bilastine, Cetirizine, and placebo in patients with SAR over a 14-day period. Efficacy was measured by the reduction in the Total Symptom Score (TSS).
| Treatment Group | Mean Reduction in TSS-AUC (0-14 days) | p-value vs. Placebo |
| Bilastine 20 mg | 76.5 | <0.001 |
| Cetirizine 10 mg | 72.3 | <0.001 |
| Placebo | 100.6 | - |
| A lower TSS-AUC score indicates greater symptom relief. |
Table 3: Comparative Safety Profile - Incidence of Somnolence and Fatigue
This table highlights the differences in key Central Nervous System (CNS)-related adverse events between Bilastine and Cetirizine from the same clinical trial.
| Adverse Event | Bilastine 20 mg | Cetirizine 10 mg | p-value vs. Cetirizine |
| Somnolence | 1.8% | 7.5% | <0.001 |
| Fatigue | 0.4% | 4.8% | 0.02 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
1. In Vitro Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
-
Methodology:
-
Preparation: A cell membrane homogenate is prepared from cells engineered to express the human H1 receptor (e.g., HEK293T or CHO-K1 cells).
-
Assay: The membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (e.g., Bilastine).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration.
-
Detection: The radioactivity of the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. In Vitro Functional Antagonism Assay (Intracellular Calcium Mobilization)
-
Objective: To measure the potency (IC50) of an antagonist in blocking histamine-induced H1 receptor activation.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., Bilastine) for a defined period (e.g., 2.5 minutes).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine, which activates the H1 receptor and triggers a release of intracellular calcium.
-
Detection: The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve, representing the concentration at which the antagonist inhibits 50% of the histamine-induced calcium response.
-
3. In Vivo Histamine-Induced Wheal-and-Flare Test
-
Objective: To assess the in vivo efficacy and duration of action of an oral antihistamine in human subjects.
-
Methodology:
-
Subject Preparation: Healthy volunteers are enrolled and must abstain from any medications that could interfere with the test, particularly other antihistamines, for a specified period before the study.
-
Baseline Measurement: A baseline skin reaction is induced by a skin prick with a standardized histamine solution on the forearm. The resulting wheal (swelling) and flare (redness) are measured after 15-20 minutes.
-
Drug Administration: Subjects are randomized to receive a single oral dose of the test drug (e.g., Bilastine 20 mg), a comparator drug (e.g., Cetirizine 10 mg), or a placebo in a double-blind manner.
-
Post-Dose Challenge: The histamine skin prick test is repeated at multiple time points after drug administration (e.g., 1.5, 4, 8, 12, and 24 hours).
-
Analysis: The areas of the wheal and flare are measured at each time point. The efficacy of the antihistamine is determined by the percentage of inhibition of the wheal and flare areas compared to baseline and placebo. This method provides data on the drug's onset of action, peak effect, and duration of action.
-
Visualizations: Pathways and Workflows
Caption: H1 Receptor signaling pathway and the inverse agonist action of Bilastine.
Caption: Workflow for a randomized, controlled clinical trial of an H1 antagonist.
Caption: Key characteristics and logical relationships of Bilastine.
References
A Comparative Analysis of Pyrimidoquinoline Derivatives in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of pyrimidoquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Abstract
Pyrimidoquinolines are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a comparative study of various pyrimidoquinoline derivatives, summarizing their performance as both anticancer and antimicrobial agents. Quantitative data from cytotoxic and antimicrobial assays are presented in tabular format for ease of comparison. Furthermore, detailed experimental protocols for these key assays are provided. To elucidate their biological activity, signaling pathways and experimental workflows are visualized using Graphviz diagrams, offering a clear representation of their molecular mechanisms and the process of their evaluation.
Performance Comparison of Pyrimidoquinoline Derivatives
The therapeutic potential of pyrimidoquinoline derivatives has been evaluated through various in vitro studies. The following sections provide a comparative summary of their efficacy in oncology and microbiology, supported by experimental data from recent literature.
Anticancer Activity
The cytotoxic effects of several pyrimido[4,5-b]quinoline derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These derivatives often exhibit activity comparable to or exceeding that of established anticancer drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimido[4,5-b]quinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC3 (Prostate) | Reference Drug |
| Series 1 | Doxorubicin | ||||
| Compound 4[1] | 28.19 | 25.34 | 35.10 | 24.46 | 4.17 - 8.87 |
| Series 2 | Lapatinib | ||||
| Compound 4d[2][3] | 2.67 | - | - | - | 6.94 |
| Compound 4h[2][3] | 6.82 | - | - | - | 6.94 |
| Compound 4i | 4.31 | - | - | - | 6.94 |
| Compound 4l | 1.62 | - | - | - | 6.94 |
| Series 3 | - | ||||
| Compound 3e | 4.20 | - | - | - | - |
| Compound 5b | 1.67 | - | - | - | - |
| Series 4 | 5-Fluorouracil | ||||
| Compound 6a | Promising | Promising | Promising | - | - |
| Compound 7b | Excellent | Excellent | Excellent | - | - |
Note: "-" indicates data not available. "Promising" and "Excellent" are as described in the source material, indicating significant activity without specific IC50 values provided in the abstract.
Many pyrimido[4,5-b]quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A notable mechanism is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Table 2: EGFR and HER2 Inhibition (IC50 in µM) by Pyrimido[4,5-b]quinoline Derivatives
| Compound ID | EGFR Inhibition | HER2 Inhibition | Reference Drug (Lapatinib) |
| Compound 4d | 0.065 | 0.09 | EGFR: - HER2: 0.026 |
| Compound 4i | 0.116 | 0.164 | EGFR: - HER2: 0.026 |
| Compound 4l | 0.052 | 0.055 | EGFR: - HER2: 0.026 |
| Compound 5b | - | 0.073 | EGFR: - HER2: 0.026 |
Note: "-" indicates data not available.
Antimicrobial Activity
Pyrimidoquinoline derivatives have also been investigated for their efficacy against a range of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial activity.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrimidoquinoline Derivatives
| Compound Class/ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Other Fungi | Reference Drug |
| Quinoline-based derivatives | |||||
| Compound 9 | - | 0.12 | - | - | - |
| Compound 15 | 0.8 | - | - | - | Gentamicin, Ofloxacin, Tetracycline |
| Compound 25 | 1.95 | 0.49 | 0.98 | A. fumigatus: 0.98 | - |
| Pyrimido[4,5-b]quinolone Derivatives | |||||
| Compound D13 | - | - | 1-4 | C. dubliniensis, C. tropicalis, C. neoformans: 1-4 | - |
| Compounds D9, D10, D14, D15 | - | - | - | C. dubliniensis: 4-8 | - |
| Pyrimido[4,5-b]quinoline derivatives | |||||
| Thio-functionalized derivatives | Active | Active | Active | - | - |
| Imino-functionalized derivatives | Active | Active | Active | - | - |
Note: "-" indicates data not available. "Active" indicates reported antimicrobial activity without specific MIC values in the abstract.
Mechanism of Action: Signaling Pathways
The anticancer activity of many pyrimidoquinoline derivatives is linked to the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic pathway, which involves the mitochondria. Furthermore, the inhibition of receptor tyrosine kinases like EGFR and HER2 disrupts downstream signaling cascades that promote cell growth and survival.
References
Safety Operating Guide
Hazard Identification and Classification
Proper disposal of Pirolate (Glycopyrrolate) is critical to ensure laboratory safety and environmental protection. As a substance classified with specific health hazards, adherence to established protocols is essential for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the safe handling and disposal of this compound, incorporating data from safety data sheets and general best practices for chemical waste management.
This compound, chemically known as Glycopyrrolate, is categorized with several health hazards. Understanding these is the first step in safe handling and disposal.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Caption: Essential Personal Protective Equipment for handling this compound.
Based on safety data sheets, the following PPE is recommended:
-
Eye/Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full face shield. An emergency eye wash station should be readily available.
-
Skin Protection: Wear impervious gloves, such as nitrile. Consider double gloving for enhanced protection. Protective clothing, like a lab coat, is also necessary.
-
Respiratory Protection: For nuisance exposures or dust formation, a particle respirator may be used. For higher-level protection, use approved respirator cartridges.
Spill and Accidental Release Measures
In the event of a spill, immediate and correct action is required to contain the substance and prevent exposure.
References
Essential Safety and Logistics for Handling Glycopyrrolate (Pirolate)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Glycopyrrolate, commercially known as Pirolate. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of chemical waste. Glycopyrrolate is a muscarinic anticholinergic agent.[1] In a research setting, it is a potent pharmacologically active material that requires careful handling to avoid occupational exposure.
Health Hazard Information
Glycopyrrolate presents several health hazards that necessitate the use of personal protective equipment and safe handling practices. The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dusts should also be avoided.[2]
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Glycopyrrolate.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Nitrile or other impervious gloves | Consider double gloves for enhanced protection. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a full-face shield | The choice of protection should be based on the specific laboratory activity and the potential for contact. An emergency eye wash station must be readily available. |
| Body | Laboratory coat or impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | Particle respirator or use in a well-ventilated area with local exhaust ventilation | For nuisance exposures, a particle respirator is recommended. For higher-level protection, use respirator cartridges. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably with local exhaust ventilation to control exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid the formation and inhalation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers. Keep away from incompatible materials.
Spill Management:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Cleanup: Use personal protective equipment. For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. For liquid spills, absorb with a liquid-binding material like diatomite.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal Plan:
-
Chemical Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not allow the product to enter the sewage system.
-
Contaminated Packaging: Uncleaned packaging should be disposed of according to official regulations.
Experimental Protocol: Safe Handling Workflow
While specific experimental protocols will vary, the following workflow outlines the essential safety steps for handling Glycopyrrolate in a laboratory setting.
Caption: Safe handling workflow for Glycopyrrolate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
